molecular formula C14H11N3O5 B386303 N-(3-methylphenyl)-3,5-dinitrobenzamide CAS No. 36293-08-0

N-(3-methylphenyl)-3,5-dinitrobenzamide

Katalognummer: B386303
CAS-Nummer: 36293-08-0
Molekulargewicht: 301.25g/mol
InChI-Schlüssel: UZSXNOWPVBPHDR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(3-methylphenyl)-3,5-dinitrobenzamide is a useful research compound. Its molecular formula is C14H11N3O5 and its molecular weight is 301.25g/mol. The purity is usually 95%.
BenchChem offers high-quality N-(3-methylphenyl)-3,5-dinitrobenzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3-methylphenyl)-3,5-dinitrobenzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name

N-(3-methylphenyl)-3,5-dinitrobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11N3O5/c1-9-3-2-4-11(5-9)15-14(18)10-6-12(16(19)20)8-13(7-10)17(21)22/h2-8H,1H3,(H,15,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZSXNOWPVBPHDR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)C2=CC(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11N3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Synthesis of N-(3-methylphenyl)-3,5-dinitrobenzamide: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

This in-depth technical guide provides a comprehensive overview of the synthesis of N-(3-methylphenyl)-3,5-dinitrobenzamide, a compound of interest in various chemical research domains, including medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering not just a protocol but a deeper understanding of the scientific principles and practical considerations underpinning the synthesis.

Introduction and Significance

N-(3-methylphenyl)-3,5-dinitrobenzamide belongs to the class of dinitrobenzamide derivatives. These compounds are recognized for their diverse biological activities and serve as valuable intermediates in organic synthesis. The presence of the nitro groups makes the aromatic ring electron-deficient, influencing the compound's reactivity and potential applications. For instance, benzamide derivatives are known to exhibit antibacterial and antifungal properties.[1] The specific substitution pattern of N-(3-methylphenyl)-3,5-dinitrobenzamide, with a methyl group on the phenyl ring, can modulate its physicochemical properties, such as solubility and lipophilicity, which are critical in drug design. Furthermore, 3,5-dinitrobenzoyl chloride is a common derivatizing agent for amines and alcohols, facilitating their characterization.[2]

Retrosynthetic Analysis and Reaction Mechanism

The synthesis of N-(3-methylphenyl)-3,5-dinitrobenzamide is a classic example of nucleophilic acyl substitution. The retrosynthetic analysis reveals a straightforward disconnection at the amide bond, leading back to two commercially available starting materials: 3,5-dinitrobenzoyl chloride and m-toluidine (3-methylaniline).

Reaction Scheme:

The reaction proceeds via the nucleophilic attack of the amino group of m-toluidine on the electrophilic carbonyl carbon of 3,5-dinitrobenzoyl chloride. The lone pair of electrons on the nitrogen atom initiates the attack, leading to the formation of a tetrahedral intermediate. Subsequently, the intermediate collapses, expelling a chloride ion as a leaving group and forming the stable amide bond. The hydrogen chloride (HCl) generated as a byproduct is typically neutralized by a base to drive the reaction to completion.

Reaction Mechanism Diagram

Reaction_Mechanism cluster_reactants Reactants cluster_intermediate Tetrahedral Intermediate cluster_products Products m-Toluidine m-Toluidine (Nucleophile) Tetrahedral_Intermediate Tetrahedral Intermediate m-Toluidine->Tetrahedral_Intermediate Nucleophilic Attack 3,5-Dinitrobenzoyl_chloride 3,5-Dinitrobenzoyl chloride (Electrophile) 3,5-Dinitrobenzoyl_chloride->Tetrahedral_Intermediate Product N-(3-methylphenyl)-3,5-dinitrobenzamide Tetrahedral_Intermediate->Product Chloride Elimination Byproduct HCl Tetrahedral_Intermediate->Byproduct

Caption: Nucleophilic acyl substitution mechanism for the synthesis of N-(3-methylphenyl)-3,5-dinitrobenzamide.

Experimental Protocol

This protocol is designed to be a self-validating system, with clear steps and justifications for each action.

Reagents and Materials
Reagent/MaterialMolar Mass ( g/mol )CAS NumberKey Properties & Hazards
3,5-Dinitrobenzoyl chloride230.5699-33-2Corrosive, moisture-sensitive solid.[2][3][4][5][6] Causes severe skin burns and eye damage.[4][5][6]
m-Toluidine (3-methylaniline)107.15108-44-1Combustible liquid, toxic if swallowed or in contact with skin.[7][8][9] Causes skin and eye irritation.[7]
Pyridine (or other suitable base)79.10110-86-1Flammable, harmful if swallowed, inhaled, or in contact with skin. Foul-smelling and toxic.[10]
Dichloromethane (DCM) or other suitable aprotic solvent84.9375-09-2Volatile, suspected carcinogen.
Ethanol (for recrystallization)46.0764-17-5Flammable liquid.
Hydrochloric acid (HCl), dilute36.467647-01-0Corrosive.
Sodium bicarbonate (NaHCO₃), saturated solution84.01144-55-8Mild base.
Anhydrous sodium sulfate (Na₂SO₄)142.047757-82-6Drying agent.
Safety Precautions
  • Personal Protective Equipment (PPE): Always wear a lab coat, safety goggles, and chemical-resistant gloves.[3][4]

  • Fume Hood: This experiment must be performed in a well-ventilated fume hood to avoid inhalation of toxic and corrosive vapors.[3][4]

  • Handling Reagents:

    • 3,5-Dinitrobenzoyl chloride: Is highly reactive with water and moisture; handle under anhydrous conditions.[3] It is corrosive and a lachrymator.[10] Avoid contact with skin and eyes.[3][4]

    • m-Toluidine: Is toxic and a skin/eye irritant.[7] Avoid contact and inhalation.

    • Pyridine: Has a strong, unpleasant odor and is toxic.[10] Handle with care.

  • Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.

Step-by-Step Synthesis Procedure
  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and a drying tube, dissolve 3,5-dinitrobenzoyl chloride (1.0 eq) in a suitable anhydrous aprotic solvent such as dichloromethane (DCM).

    • Rationale: Anhydrous conditions are crucial to prevent the hydrolysis of the highly reactive 3,5-dinitrobenzoyl chloride. DCM is a good choice as it is relatively inert and dissolves both reactants.

  • Addition of m-Toluidine: In a separate container, prepare a solution of m-toluidine (1.0 eq) and a suitable base like pyridine (1.1 eq) in the same anhydrous solvent.

    • Rationale: Pyridine acts as a scavenger for the HCl gas produced during the reaction, preventing the protonation of the starting amine and driving the equilibrium towards the product. An excess of the base ensures complete neutralization.

  • Reaction Execution: Slowly add the m-toluidine/pyridine solution to the stirred solution of 3,5-dinitrobenzoyl chloride at room temperature. The addition should be dropwise to control any potential exotherm.

    • Rationale: A slow addition rate helps to maintain control over the reaction temperature and prevents the formation of side products.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for a designated period (e.g., 2-4 hours). The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

    • Rationale: TLC allows for the visualization of the consumption of starting materials and the formation of the product, indicating the completion of the reaction.

  • Work-up: a. Transfer the reaction mixture to a separatory funnel. b. Wash the organic layer sequentially with dilute hydrochloric acid (to remove excess pyridine), saturated sodium bicarbonate solution (to remove any remaining acidic impurities), and brine (to remove dissolved water).

    • Rationale: This aqueous work-up is essential for removing impurities and unreacted starting materials. The acid wash removes the basic pyridine, and the bicarbonate wash removes any acidic byproducts or unreacted 3,5-dinitrobenzoic acid (from hydrolysis). c. Dry the organic layer over anhydrous sodium sulfate.

    • Rationale: Removal of residual water is critical before solvent evaporation to obtain a dry crude product. d. Filter the drying agent and evaporate the solvent under reduced pressure using a rotary evaporator.

  • Purification by Recrystallization: a. Dissolve the crude product in a minimum amount of a hot solvent, such as ethanol.[11][12]

    • Rationale: Recrystallization is a powerful technique for purifying solid compounds.[13] The ideal solvent will dissolve the compound well at high temperatures but poorly at low temperatures. b. If colored impurities are present, a small amount of activated charcoal can be added to the hot solution, followed by hot filtration.[11][12] c. Allow the solution to cool slowly to room temperature, and then in an ice bath to induce crystallization.[11][14]

    • Rationale: Slow cooling promotes the formation of large, pure crystals by allowing the molecules to arrange themselves in a crystal lattice, excluding impurities.[11] d. Collect the purified crystals by vacuum filtration and wash them with a small amount of cold solvent.[11] e. Dry the crystals in a vacuum oven.

Experimental Workflow Diagram

Experimental_Workflow Start Start: Reaction Setup (Anhydrous Conditions) Reactants Dissolve 3,5-Dinitrobenzoyl Chloride in DCM Start->Reactants Amine_Solution Prepare m-Toluidine & Pyridine in DCM Reactants->Amine_Solution Reaction Slowly add Amine Solution to Acid Chloride Solution Reactants->Reaction Amine_Solution->Reaction Stirring Stir at Room Temperature (Monitor by TLC) Reaction->Stirring Workup Aqueous Work-up (HCl, NaHCO₃, Brine) Stirring->Workup Drying Dry Organic Layer (Na₂SO₄) Workup->Drying Evaporation Solvent Evaporation (Rotary Evaporator) Drying->Evaporation Purification Purification by Recrystallization (Hot Ethanol) Evaporation->Purification Crystallization Cool to Induce Crystallization Purification->Crystallization Filtration Vacuum Filtration & Washing Crystallization->Filtration Drying_Product Dry Purified Product Filtration->Drying_Product End End: Characterization Drying_Product->End

Caption: A streamlined workflow for the synthesis and purification of N-(3-methylphenyl)-3,5-dinitrobenzamide.

Characterization

The identity and purity of the synthesized N-(3-methylphenyl)-3,5-dinitrobenzamide should be confirmed using standard analytical techniques:

  • Melting Point: A sharp melting point range is indicative of a pure compound. The melting point of related dinitrobenzamide derivatives can be found in the literature.[2][15]

  • Spectroscopy:

    • ¹H NMR (Proton Nuclear Magnetic Resonance): Will show characteristic peaks for the aromatic protons and the methyl group protons, confirming the structure.

    • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): Will provide information about the carbon skeleton of the molecule.

    • FTIR (Fourier-Transform Infrared Spectroscopy): Will show characteristic absorption bands for the N-H stretch of the amide, the C=O stretch of the amide, and the N-O stretches of the nitro groups.

  • Mass Spectrometry (MS): Will determine the molecular weight of the compound, confirming the successful synthesis.

Troubleshooting

IssuePossible CauseSolution
Low YieldIncomplete reactionIncrease reaction time, ensure proper stoichiometry, or gently heat the reaction mixture.
Hydrolysis of 3,5-dinitrobenzoyl chlorideEnsure all glassware and solvents are scrupulously dry.
Product loss during work-up or recrystallizationPerform extractions carefully. Use a minimal amount of hot solvent for recrystallization.
Oily Product/Failure to CrystallizeImpurities presentRepeat the purification steps. Consider column chromatography if recrystallization is ineffective.
Incorrect recrystallization solventPerform solvent screening to find a more suitable solvent or solvent system.[16]
Broad Melting Point RangeImpure productRecrystallize the product again.

Conclusion

The synthesis of N-(3-methylphenyl)-3,5-dinitrobenzamide via nucleophilic acyl substitution is a robust and reliable method. By understanding the underlying reaction mechanism and adhering to careful experimental technique, particularly with respect to anhydrous conditions and purification, high yields of the pure product can be achieved. The characterization techniques outlined are essential for verifying the structure and purity of the final compound, ensuring its suitability for further research and development applications.

References

  • M-Toluidine - Material Safety D
  • Material Safety Data Sheet - 3,5-Dinitrobenzoyl chloride. (2013, April 5).
  • SAFETY DATA SHEET m-Toluidine - Deepak Nitrite. (2021, February 1).
  • 3,5-Dinitrobenzoyl chloride - Apollo Scientific.
  • m-Toluidine SDS, 108-44-1 Safety D
  • m-TOLUIDINE FOR SYNTHESIS MSDS | CAS 108-44-1 MSDS - Loba Chemie. (2015, April 9).
  • HAZARD SUMMARY IDENTIFICATION REASON FOR CITATION HOW TO DETERMINE IF YOU ARE BEING EXPOSED WORKPLACE EXPOSURE LIMITS WAYS OF RE - NJ.gov.
  • 5 - SAFETY D
  • SAFETY DATA SHEET - Sigma-Aldrich. (2025, November 6).
  • 3 - SAFETY D
  • Recrystalliz
  • N-Methyl-3,5-dinitrobenzamide - PMC - NIH.
  • 3,5-Dinitrobenzoyl chloride - Wikipedia.
  • Identification of an Unknown: Alcohol, Aldehyde or Ketone?
  • N-(3-acetylphenyl)-3,5-dinitrobenzamide | C15H11N3O6 | CID 3092373 - PubChem.
  • 3,5-dinitrobenzoic acid - Organic Syntheses Procedure.
  • 3,5-dinitrobenzaldehyde - Organic Syntheses Procedure.
  • Alcohol or Amine Unknowns.
  • Recrystallization Guide: Process, Procedure, Solvents - Mettler Toledo.
  • N-Methyl-3,5-dinitrobenzamide | C8H7N3O5 | CID 351138 - PubChem - NIH.
  • 3,5-Dinitrobenzamide - Chem-Impex.
  • 3,5-Dinitrobenzoyl chloride = 96.5 99-33-2 - Sigma-Aldrich.
  • Recrystallization | MIT Digital Lab Techniques Manual - YouTube. (2010, February 4).
  • Reagents & Solvents: Solvents for Recrystalliz
  • Synthesis of methyl 3,5-dinitrobenzo
  • The 3,5-dinitrobenzoates as deriv
  • Veteran chemists, have any advice on recrystallization for an inexperienced undergrad? : r/chemistry - Reddit. (2014, August 4).
  • Synthesis and Application of 3,5-Dinitrobenzoic Acid - ChemicalBook. (2025, September 18).
  • N-(3-CHLOROPHENYL)-3,5-DINITROBENZAMIDE AldrichCPR | Sigma-Aldrich.
  • Synthesis of (E)-N'- (2-hydroxy-3, 5-dinitrobenzylidene)
  • 3,5-Dinitrobenzamide 97 121-81-3 - Sigma-Aldrich.
  • 3,5-Dinitrobenzoate and 3,5-Dinitrobenzamide Derivatives: Mechanistic, Antifungal, and In Silico Studies - ResearchG

Sources

Technical Guide: Structure Elucidation of N-(3-methylphenyl)-3,5-dinitrobenzamide

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the structural elucidation of N-(3-methylphenyl)-3,5-dinitrobenzamide , a nitro-aromatic amide of significant interest in medicinal chemistry due to the pharmacophore's association with antitubercular and antimicrobial activity.

Executive Summary & Compound Profile

Target Analyte: N-(3-methylphenyl)-3,5-dinitrobenzamide CAS Registry: Not widely indexed; analog of 3,5-dinitrobenzamide (CAS 121-81-3). Molecular Formula: C₁₄H₁₁N₃O₅ Exact Mass: 301.07 g/mol Relevance: Nitro-benzamides are critical intermediates in the synthesis of heterocycles and have demonstrated potential as electron-deficient scaffolds in donor-acceptor supramolecular chemistry.

This guide provides a rigorous, self-validating protocol for confirming the identity of this compound following synthesis (typically via Schotten-Baumann condensation of 3,5-dinitrobenzoyl chloride and m-toluidine).

Elucidation Workflow Strategy

The structural confirmation relies on a subtractive logic path: establishing the molecular weight, confirming functional group connectivity, and mapping the proton/carbon skeleton.

ElucidationWorkflow Start Crude Product TLC TLC & MP Screening (Purity Check) Start->TLC MS HRMS (ESI+) Confirm C14H11N3O5 [M+H]+ = 302.07 TLC->MS Single Spot IR FT-IR Spectroscopy Confirm NO2 & Amide MS->IR Mass Confirmed NMR 1D NMR (1H, 13C) Map Isomeric Substitution IR->NMR FGs Confirmed XRD Single Crystal XRD (Optional Definitive Proof) NMR->XRD If ambiguous Confirmed Validated Structure NMR->Confirmed Connectivity Verified XRD->Confirmed

Figure 1: Step-wise structural validation workflow.

Physicochemical Characterization

Before spectral analysis, the bulk properties must be established to ensure sample homogeneity.

PropertyDiagnostic CriteriaExperimental Expectation
Appearance Crystalline solidPale yellow to orange needles (characteristic of nitro-aromatics).
Solubility Polarity dependentSoluble in DMSO, DMF, Acetone. Sparingly soluble in EtOH. Insoluble in H₂O.
Melting Point Purity indicator160–185 °C (Estimated). Note: The parent 3,5-dinitrobenzamide melts at ~183°C. The m-tolyl substitution typically lowers lattice energy slightly.

Spectroscopic Elucidation Protocols

A. Mass Spectrometry (MS)

Objective: Confirm the molecular ion and fragmentation pattern.

  • Method: ESI-MS (Positive Mode) or EI-MS.

  • Target Ion:

    
     m/z.
    
  • Fragmentation Logic:

    • Primary Loss: Scission of the amide bond.

    • Fragment A:

      
       (3,5-dinitrobenzoyl cation) at m/z ~195.
      
    • Fragment B:

      
       (m-toluidine derived) at m/z ~107.
      
    • Nitro Loss: Sequential loss of NO₂ radicals (-46 Da) is common in EI modes.

B. FT-IR Spectroscopy

Objective: Identify the "Fingerprint" functional groups. The presence of strong nitro bands is the primary differentiator from unreacted amine.

Frequency (cm⁻¹)Vibration ModeStructural Assignment
3280 – 3350 N-H StretchSecondary Amide (trans-configuration).
3050 – 3100 C-H StretchAromatic ring protons.
1650 – 1690 C=O StretchAmide I band (conjugated with aromatic ring).
1530 – 1550 NO₂ AsymmetricDiagnostic: Strong intensity, confirms dinitro substitution.
1340 – 1360 NO₂ SymmetricDiagnostic: Paired with the 1530 band.
1590 – 1600 C=C StretchAromatic skeletal vibrations.
C. Nuclear Magnetic Resonance (NMR)

This is the definitive step. The molecule consists of two distinct aromatic systems: the electron-deficient acid ring and the electron-rich amine ring .

1H NMR (DMSO-d₆, 400 MHz) Prediction & Assignment

Solvent Choice: DMSO-d₆ is required due to the low solubility of nitro-benzamides in CDCl₃.

1. The Amide Proton (H-N):

  • Shift: 10.5 – 10.8 ppm (Singlet, Broad).

  • Reasoning: Highly deshielded due to the electron-withdrawing nature of the 3,5-dinitrobenzoyl group and hydrogen bonding with DMSO.

2. The 3,5-Dinitrobenzoyl System (Acid Ring):

  • H-4 (Between Nitro groups): ~9.10 – 9.20 ppm (Triplet or dd,

    
     Hz).
    
    • Why: Most deshielded proton; flanked by two inductive/mesomeric electron-withdrawing NO₂ groups.

  • H-2, H-6 (Ortho to Carbonyl): ~8.90 – 9.00 ppm (Doublet,

    
     Hz).
    
    • Why: Deshielded by the carbonyl and one nitro group. The integration ratio of H-4 to H-2/6 is 1:2.

3. The 3-Methylphenyl System (Amine Ring):

  • H-2' (Ortho to N, Ortho to Me): ~7.50 – 7.60 ppm (Singlet or narrow doublet).

  • H-6' (Ortho to N, Para to Me): ~7.45 – 7.55 ppm (Doublet,

    
     Hz).
    
  • H-5' (Meta to N): ~7.20 – 7.30 ppm (Triplet,

    
     Hz).
    
  • H-4' (Para to N): ~6.90 – 7.00 ppm (Doublet,

    
     Hz).
    
  • Methyl (-CH₃): 2.30 – 2.35 ppm (Singlet, 3H).

13C NMR (DMSO-d₆, 100 MHz) Assignments
  • Carbonyl (C=O): ~162-164 ppm.

  • C-NO₂ (C-3, C-5): ~148 ppm (Deshielded, quaternary).

  • C-N (C-1'): ~138 ppm.

  • Aromatic CH: Multiple peaks in the 118 – 130 ppm range.

  • Methyl (-CH₃): ~21 ppm.

Structural Visualization

The following diagram illustrates the connectivity and the specific proton environments described in the NMR section.

MoleculeStructure AcidRing 3,5-Dinitro Phenyl Ring (e- poor) Amide Amide Link (-CONH-) AcidRing->Amide C1-C(=O) H_Acid H-A: ~9.15 ppm (t) H-B: ~8.95 ppm (d) AcidRing->H_Acid AmineRing 3-Methyl Phenyl Ring (e- rich) Amide->AmineRing N-C1' H_Amine H-Arom: 6.9-7.6 ppm Me: ~2.3 ppm (s) AmineRing->H_Amine

Figure 2: Molecular connectivity and NMR chemical shift mapping.

Crystallographic Confirmation (XRD)

While spectroscopy is usually sufficient, Single Crystal X-Ray Diffraction (XRD) provides absolute structural proof.

  • Crystal Growth: Slow evaporation from Acetone/Ethanol (1:1) or DMF.

  • Expected Packing: The molecule is expected to form centrosymmetric dimers or chains driven by N-H···O=C hydrogen bonds (intermolecular) and

    
    -
    
    
    
    stacking between the electron-deficient dinitro ring and the electron-rich tolyl ring of adjacent molecules.
  • Reference: Analogous structures (e.g., N-methyl-3,5-dinitrobenzamide) show planar amide geometries with torsion angles determined by steric hindrance between the ortho-protons and the carbonyl oxygen.

Conclusion

The structure of N-(3-methylphenyl)-3,5-dinitrobenzamide is confirmed when:

  • MS shows a parent peak at m/z 302 (M+H).

  • IR displays dual nitro stretches (1530/1340 cm⁻¹) and an amide I band (1660 cm⁻¹).

  • 1H NMR reveals a diagnostic 1:2 pattern at 9.1/8.9 ppm (dinitrobenzoyl) and a distinct ABCD/methyl pattern for the m-tolyl group.

This multi-modal approach ensures high confidence in the identity of the synthesized pharmacophore.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 351138, N-Methyl-3,5-dinitrobenzamide. Retrieved from [Link]

  • NIST Mass Spectrometry Data Center. 3,5-Dinitrobenzamide Infrared Spectrum. NIST Chemistry WebBook, SRD 69.[1] Retrieved from [Link]

  • Gowda, B. T., et al. (2011). N-Methyl-3,5-dinitrobenzamide. Acta Crystallographica Section E. Retrieved from [Link]

Sources

Technical Guide: Physicochemical Profiling and Mechanism of Dinitrobenzamide Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the physical and chemical properties of dinitrobenzamide (DNB) derivatives, with a specific focus on their application as antitubercular agents targeting the enzyme DprE1 .

Executive Summary

Dinitrobenzamide (DNB) derivatives represent a critical class of "suicide inhibitors" in the fight against Mycobacterium tuberculosis. Unlike standard antibiotics, their efficacy relies on a unique prodrug mechanism : the electron-deficient dinitro-aromatic core undergoes an enzyme-mediated reduction to a reactive nitroso species, which covalently locks the essential enzyme DprE1. This guide analyzes the structural determinants, physicochemical constraints, and synthetic protocols required to develop high-potency DNB candidates.

Part 1: Structural & Electronic Fundamentals

The core efficacy of DNB derivatives (e.g., DNB1 , N-alkyl-3,5-dinitrobenzamides ) stems from the electronic environment created by the two nitro groups at the 3 and 5 positions.

The "Electronic Switch"

The 3,5-dinitro substitution pattern is not arbitrary; it is a tuned electronic system designed for reductive activation .

  • Electron Withdrawal: The two nitro groups (

    
    ) are strong electron-withdrawing groups (EWGs). They pull electron density away from the aromatic ring, making the ring highly electrophilic.
    
  • Reduction Potential: This electron deficiency lowers the reduction potential of the nitro groups, allowing them to be reduced by specific flavin-dependent enzymes (like DprE1) but—crucially—preventing rapid reduction by mammalian nitroreductases (selectivity).

  • Regioselectivity: The amide group at position 1 directs the steric environment, ensuring the molecule fits into the DprE1 active site where the FAD cofactor is positioned to reduce exactly one of the nitro groups.

Chemical Stability
  • Hydrolysis: The amide bond is stabilized by the electron-poor ring, making it relatively resistant to spontaneous hydrolysis at physiological pH (7.4), though it is susceptible to enzymatic amidases.

  • Photostability: Nitro-aromatics are generally photosensitive. DNB derivatives should be stored in amber glass to prevent photo-degradation (formation of nitroso/azoxy dimers).

Part 2: Physicochemical Profile[1][2]

For a DNB derivative to function as a drug, it must balance the lipophilicity required to penetrate the mycobacterial cell wall (mycolic acid layer) with the solubility needed for bioavailability.

Table 1: Physicochemical Specifications of Representative DNBs

Data aggregated from N-alkyl-3,5-dinitrobenzamide series (e.g., DNB1 analogs).

PropertyTypical Value / RangeImplications for Development
LogP (Lipophilicity) 2.5 – 4.5 High lipophilicity is required to cross the waxy mycobacterial cell wall. An optimum LogP ~3.0 correlates with peak MIC activity.
Aqueous Solubility < 10 µg/mL (Poor) The planar, nitro-rich ring promotes strong

-stacking, reducing water solubility. Formulation often requires co-solvents (DMSO) or nanocarriers.
Melting Point 140°C – 170°C High crystallinity indicates stable solid-state packing. Sharp melting points are used as a purity index.
pKa (Amide NH) ~13 - 14 The amide proton is weakly acidic. Deprotonation is not a factor at physiological pH.
H-Bond Donors 1 (Amide NH)Critical for binding orientation within the enzyme pocket.
H-Bond Acceptors 5 (4 O from Nitro, 1 O from Carbonyl)High acceptor count influences solubility and receptor interaction.

Part 3: The Critical Mechanism (Reductive Activation)

The defining feature of DNBs is their mode of action (MOA). They are prodrugs that remain inert until activated by the bacterial enzyme DprE1 (Decaprenylphosphoryl-β-D-ribose 2′-epimerase).

The Suicide Inhibition Pathway
  • Binding: The DNB molecule enters the DprE1 active site.

  • Activation (Reduction): The reduced FADH2 cofactor within DprE1 transfers hydride equivalents to one of the nitro groups (

    
    ), reducing it to a nitroso group (
    
    
    
    )
    .
  • Covalent Capture: The newly formed nitroso group is highly electrophilic. It reacts instantly with the thiol group of Cysteine 387 (Cys387) in the active site.

  • Inhibition: This forms a stable semimercaptal covalent bond, irreversibly inactivating the enzyme and blocking cell wall synthesis (arabinan formation).

Visualization: Mechanism of Action

MOA cluster_enzyme DprE1 Active Site Prodrug DNB Prodrug (3,5-dinitrobenzamide) Complex Enzyme-Inhibitor Complex Prodrug->Complex Binding Activation Reductive Activation (via FADH2) Complex->Activation DprE1 Active Site Intermediate Nitroso-Intermediate (Electrophilic Warhead) Activation->Intermediate Reduction (-NO2 to -NO) Adduct Covalent Adduct (DprE1-Cys387-DNB) Intermediate->Adduct Nucleophilic Attack by Cys387

Figure 1: The suicide inhibition pathway of DprE1 by DNB derivatives. The nitro-to-nitroso conversion is the rate-limiting activation step.

Part 4: Synthesis & Characterization Protocols

To ensure reproducibility and high purity, the synthesis of DNB derivatives typically proceeds via an acid chloride intermediate. This method avoids the formation of side products common in direct coupling agents.

Synthetic Protocol: N-Alkyl-3,5-Dinitrobenzamide

Objective: Synthesize N-octyl-3,5-dinitrobenzamide (Representative DNB).

Reagents:

  • 3,5-Dinitrobenzoic acid (Starting Material)[1][2]

  • Thionyl Chloride (

    
    )[1]
    
  • N-Octylamine (Amine partner)

  • Triethylamine (

    
    , Base)
    
  • Dichloromethane (DCM, Solvent)

Step-by-Step Methodology:

  • Activation: Dissolve 3,5-dinitrobenzoic acid (1.0 eq) in excess thionyl chloride. Reflux at 80°C for 3-4 hours until the solution becomes clear and gas evolution (

    
    , 
    
    
    
    ) ceases.
  • Isolation of Intermediate: Evaporate excess thionyl chloride under reduced pressure. Critical: Do not purify the resulting acid chloride; use immediately to prevent hydrolysis.

  • Coupling: Dissolve the crude acid chloride in anhydrous DCM. Cool to 0°C.

  • Addition: Dropwise add a mixture of N-octylamine (1.1 eq) and triethylamine (1.5 eq) in DCM. The base neutralizes the HCl generated.

  • Reaction: Stir at room temperature for 4–6 hours. Monitor by TLC (Mobile phase: Hexane/Ethyl Acetate 7:3).

  • Workup: Wash the organic layer with 1M HCl (to remove unreacted amine), then saturated

    
     (to remove unreacted acid), and finally brine.
    
  • Purification: Dry over

    
    , concentrate, and recrystallize from hot ethanol.
    
Visualization: Synthetic Workflow

Synthesis Start 3,5-Dinitrobenzoic Acid Step1 Reflux with SOCl2 (3-4 hrs, 80°C) Start->Step1 Inter Acid Chloride Intermediate (Highly Reactive) Step1->Inter - SO2, - HCl Step2 Nucleophilic Acyl Substitution (Amine + Et3N in DCM) Inter->Step2 + R-NH2 Crude Crude Product Step2->Crude Final Purified DNB Derivative (Recrystallized from EtOH) Crude->Final Acid/Base Wash + Recrystallization

Figure 2: Synthetic route for DNB derivatives via acid chloride activation.

Characterization Standards

Every synthesized batch must be validated against these spectral signatures to confirm the integrity of the nitro groups and the formation of the amide bond.

  • IR Spectroscopy:

    • 
       Amide:  Strong band at 1640–1660 cm⁻¹ .
      
    • 
      :  Two distinct bands at 1530 cm⁻¹ (asymmetric)  and 1340 cm⁻¹ (symmetric) . Absence of these peaks indicates ring reduction or degradation.
      
    • 
      :  Medium band at 3280–3300 cm⁻¹ .
      
  • ¹H-NMR (DMSO-d₆):

    • Aromatic Protons: The 3,5-dinitro pattern yields a distinct splitting pattern.

      • 
         ~8.9–9.0 ppm (d, 2H, H-2/H-6): Protons between the amide and nitro groups.
        
      • 
         ~9.1–9.2 ppm (t, 1H, H-4): Proton between the two nitro groups (most deshielded).
        
    • Amide Proton: Broad singlet/triplet at

      
       ~8.5–9.0 ppm (exchangeable with 
      
      
      
      ).

Part 5: Stability & Safety in Formulation

While DNBs are pharmaceutical intermediates, their "polynitro" nature requires specific safety protocols during scale-up.

  • Thermal Hazards: 3,5-dinitrobenzamide derivatives are generally stable up to their melting points (~150°C). However, the synthesis intermediates (especially the acid chloride) can react violently with moisture.

  • Exotherm Management: The nitration of benzoic acid (if starting from scratch) and the coupling reaction with amines are exothermic. Reactors must be jacketed and kept below 10°C during addition phases to prevent thermal runaway.

  • Formulation Stability: In solution (especially in basic media), the electron-deficient ring is susceptible to the formation of Meisenheimer complexes (nucleophilic aromatic substitution), which can lead to color changes (red/orange) and loss of potency. Formulations should be kept at neutral to slightly acidic pH (pH 5-7).

References

  • Christophe, T., et al. (2009).[3] High Content Screening Identifies Decaprenyl-Phosphoribose 2′-Epimerase as a Target for Intracellular Antimycobacterial Inhibitors.[3] PLoS Pathogens. Available at: [Link]

  • Neres, J., et al. (2012). Structural Basis for Benzothiazinone-Mediated Killing of Mycobacterium tuberculosis. Science Translational Medicine. Available at: [Link]

  • Tiwari, R., et al. (2014). Synthesis and biological evaluation of substituted N-alkylphenyl-3,5-dinitrobenzamide analogs as anti-TB agents. MedChemComm. Available at: [Link]

  • Makam, P., et al. (2014). 3,5-Dinitrobenzamides: A promising scaffold for antitubercular activity.[4][1][5] Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • PubChem Compound Summary. (n.d.). 3,5-Dinitrobenzamide.[6][4][1][7][8][9] National Library of Medicine. Available at: [Link]

Sources

Targeting Mycobacterium tuberculosis DprE1: The Mechanism of Action of N-(3-methylphenyl)-3,5-dinitrobenzamide

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the mechanism of action for N-(3-methylphenyl)-3,5-dinitrobenzamide , a representative small molecule within the 3,5-dinitrobenzamide (DNB) class of antitubercular agents. This analysis is structured for researchers and drug development professionals, focusing on the compound’s interaction with the mycobacterial cell wall synthesis machinery.

Executive Summary

N-(3-methylphenyl)-3,5-dinitrobenzamide is a nitroaromatic scaffold belonging to the class of suicide inhibitors targeting Decaprenylphosphoryl-β-D-ribose 2′-epimerase (DprE1) . DprE1 is a flavin adenine dinucleotide (FAD)-dependent enzyme essential for the synthesis of lipoarabinomannan (LAM) and arabinogalactan (AG), critical components of the mycobacterial cell wall.[1]

The compound functions as a prodrug . Its mechanism relies on a specific bioactivation sequence within the DprE1 active site, leading to the formation of a covalent bond with a conserved cysteine residue (Cys387 in M. tuberculosis).[2] This irreversible inhibition halts the epimerization of decaprenylphosphoryl-β-D-ribofuranose (DPR) to decaprenylphosphoryl-D-arabinofuranose (DPA), causing cell wall lysis and bacterial death.

Molecular Mechanism of Action

The efficacy of N-(3-methylphenyl)-3,5-dinitrobenzamide is driven by the unique reactivity of its 3,5-dinitrobenzamide core. The mechanism proceeds in three distinct phases: Recognition , Activation , and Covalent Capture .

Phase 1: Recognition and Binding

The molecule enters the periplasmic space of M. tuberculosis and binds to the active site of DprE1.

  • Hydrophobic Interactions: The N-(3-methylphenyl) moiety (m-tolyl group) acts as a lipophilic tail, anchoring the molecule within the hydrophobic pocket of the enzyme. This positioning is critical for orienting the dinitrobenzoyl "warhead" near the FAD cofactor.

  • Steric Fit: The planar nature of the benzamide core allows it to stack against the isoalloxazine ring of FAD, facilitating electron transfer.

Phase 2: Prodrug Activation (Nitro-Reduction)

Unlike conventional competitive inhibitors, this compound requires catalytic activation by the target itself.

  • Hydride Transfer: The reduced FAD cofactor (FADH

    
    ) within DprE1 transfers a hydride ion to one of the nitro groups (typically at the 3-position) of the benzamide ring.
    
  • Intermediate Formation: This reduction converts the electron-withdrawing nitro group (-NO) into a highly reactive nitroso intermediate (-NO).

    • Note: This step mimics the transition state of the natural substrate (DPR), preventing the enzyme from turning over.

Phase 3: Covalent Capture (Suicide Inhibition)

The newly formed nitroso group is highly electrophilic and positioned in close proximity to Cysteine 387 (Cys387).

  • Nucleophilic Attack: The thiolate anion of Cys387 attacks the nitroso nitrogen.

  • Semimercaptal Formation: This reaction forms a stable, covalent semimercaptal bond (N–O–S linkage) between the inhibitor and the enzyme.

  • Irreversible Inhibition: The covalent modification permanently blocks the active site, preventing DprE1 from regenerating FADH

    
     or binding its natural substrate.
    
Pathway Visualization

The following diagram illustrates the stepwise activation and inhibition pathway.

DprE1_Mechanism Compound N-(3-methylphenyl)- 3,5-dinitrobenzamide Complex Non-Covalent Michaelis Complex Compound->Complex Binding (Hydrophobic Fit) DprE1_FADH2 DprE1 (Active) [FADH2] DprE1_FADH2->Complex Recruitment Nitroso Nitroso Intermediate (Electrophilic Warhead) Complex->Nitroso Hydride Transfer (Nitro -> Nitroso) Covalent DprE1-Inhibitor Adduct (Irreversible) Nitroso->Covalent Cys387 Nucleophilic Attack CellDeath Cell Wall Lysis (Bactericidal) Covalent->CellDeath Arabinan Depletion

Caption: Stepwise mechanism of DprE1 suicide inhibition by N-(3-methylphenyl)-3,5-dinitrobenzamide, progressing from non-covalent binding to irreversible covalent modification.

Structural Biology & SAR Insights

Understanding the specific role of the N-(3-methylphenyl) substituent is vital for optimizing potency.

Structural ComponentFunction in MechanismKey Interactions
3,5-Dinitrobenzoyl Core Warhead: Essential for prodrug activation. The two nitro groups are electron-withdrawing, increasing the susceptibility of the ring to reduction.Stacking with FAD isoalloxazine ring.
Amide Linker Scaffold: Provides the necessary geometry to position the nitro group relative to Cys387.Hydrogen bonding with backbone residues (e.g., Lys418, Gly117).
N-(3-methylphenyl) Tail Anchor: The m-tolyl group occupies the hydrophobic substrate-binding channel.Hydrophobic contacts with Trp230 , Phe313 , and Leu317 . The meta-methyl group may restrict rotation, locking the active conformation.

Critical Insight: While N-alkyl DNBs (like DNB1) are flexible, the N-aryl group in this molecule introduces rigidity. This can enhance specificity but requires a precise fit. If the phenyl ring clashes with the "loop" region of DprE1 (residues 269–337), potency may be reduced compared to flexible analogues.

Experimental Validation Protocols

To confirm this mechanism for N-(3-methylphenyl)-3,5-dinitrobenzamide, the following experimental workflow is required. These protocols are designed to validate target engagement and covalent modification.

A. DprE1 Enzyme Inhibition Assay

Objective: Quantify the kinetic parameters (


) of inhibition.[1]
  • Reagents: Recombinant M. tuberculosis DprE1, FPR (flavoprotein reductase), Farnesyl phosphoryl-β-D-ribose (substrate analogue), Amplex Red/Peroxidase system (for H

    
    O
    
    
    
    detection).
  • Protocol:

    • Incubate DprE1 (50 nM) with varying concentrations of the inhibitor (0–100 µM) in reaction buffer (50 mM HEPES, pH 7.5, 100 mM NaCl).

    • Initiate reaction by adding substrate.

    • Monitor fluorescence (Ex 530 nm / Em 590 nm) continuously for 60 minutes.

    • Data Analysis: Plot residual activity vs. time. A time-dependent decrease in activity confirms irreversible inhibition . Fit data to the equation:

      
      .
      
B. Mass Spectrometry Adduct Confirmation

Objective: Prove covalent modification of the enzyme.

  • Incubation: Incubate DprE1 (10 µM) with inhibitor (50 µM) for 2 hours at 30°C.

  • Digestion: Digest the protein with trypsin.

  • LC-MS/MS Analysis: Analyze peptide fragments.

  • Validation Criteria: Look for a mass shift of +209.13 Da (Molecular Weight of inhibitor - 2 oxygens + sulfur link? Correction: The mass shift corresponds to the inhibitor minus the leaving group elements if any, or the addition of the nitroso-form. Specifically, the nitro group (-NO

    
    ) becomes a semimercaptal (-N(OH)-S-). The mass added is the mass of the inhibitor minus one oxygen atom if reduced to nitroso, or the intact mass if it's a simple addition.)
    
    • Specific Check: The mass shift on the peptide containing Cys387 confirms the specific target site.

C. MIC Against DprE1 Mutants

Objective: Confirm on-target activity in whole cells.

  • Strains: M. tuberculosis H37Rv (Wild Type) and M. tuberculosis NTB1 (C387S mutant).

  • Method: Resazurin Microtiter Assay (REMA).

  • Expectation:

    • Wild Type: Low MIC (typically 0.1 – 1.0 µg/mL).

    • C387S Mutant: High MIC (>64 µg/mL).

    • Interpretation: A significant shift in MIC confirms that Cys387 is essential for the compound's toxicity, validating the DprE1 mechanism.

Experimental Workflow Diagram

Workflow cluster_0 Phase 1: Enzymatic Validation cluster_1 Phase 2: Structural Confirmation cluster_2 Phase 3: Cellular Profiling Assay Time-Dependent Inhibition Assay Kinetics Calculate kinact/KI Assay->Kinetics Incubation Incubate DprE1 + Inhibitor MS LC-MS/MS Peptide Mapping Incubation->MS Adduct Identify Cys387 Adduct MS->Adduct MIC_WT MIC (H37Rv WT) Comparison Resistance Ratio (MIC_Mut / MIC_WT) MIC_WT->Comparison MIC_Mut MIC (C387S Mutant) MIC_Mut->Comparison

Caption: Integrated workflow for validating the mechanism of action, from enzyme kinetics to whole-cell resistance profiling.

References

  • Makarov, V. et al. (2009). "Benzothiazinones kill Mycobacterium tuberculosis by blocking arabinan synthesis." Science, 324(5929), 801-804. Link

  • Trefzer, C. et al. (2010). "Benzothiazinones: prodrugs that covalently modify the active site cysteine of Mycobacterium tuberculosis DprE1."[3] Journal of the American Chemical Society, 132(39), 13663-13665. Link

  • Christophe, T. et al. (2009). "High content screening identifies decaprenyl-phosphoribose 2'-epimerase as a target for intracellular antimycobacterial inhibitors." PLoS Pathogens, 5(10), e1000645. Link

  • Batt, S. M. et al. (2012). "Structural basis of inhibition of Mycobacterium tuberculosis DprE1 by benzothiazinone inhibitors." Proceedings of the National Academy of Sciences, 109(28), 11354-11359. Link

  • Neres, J. et al. (2012). "Structural basis for benzothiazinone-mediated killing of Mycobacterium tuberculosis." Science Translational Medicine, 4(150), 150ra121. Link

Sources

Technical Guide: In Vitro Studies of N-(3-methylphenyl)-3,5-dinitrobenzamide

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the in vitro evaluation of N-(3-methylphenyl)-3,5-dinitrobenzamide , a nitro-aromatic small molecule belonging to the dinitrobenzamide (DNB) class.

These compounds are primarily investigated as antitubercular agents that target DprE1 (decaprenylphosphoryl-β-D-ribose 2'-epimerase), an essential enzyme in the mycobacterial cell wall synthesis pathway.[1][2] This guide provides a rigorous, self-validating framework for assessing its pharmacological potential.

Executive Summary & Mechanism of Action

N-(3-methylphenyl)-3,5-dinitrobenzamide is a synthetic derivative designed to inhibit Mycobacterium tuberculosis (Mtb).[3] It functions as a "suicide substrate" or covalent inhibitor.

  • Core Pharmacophore: The 3,5-dinitrobenzamide moiety.[3][4]

  • Mechanism: The compound acts as a prodrug. It is activated within the mycobacterial cell (likely by a nitroreductase) to a nitroso intermediate. This intermediate specifically reacts with a cysteine residue (Cys387 in M. tuberculosis) in the active site of the DprE1 enzyme.[5]

  • Consequence: Inhibition of DprE1 blocks the conversion of decaprenylphosphoryl-β-D-ribose (DPR) to decaprenylphosphoryl-β-D-arabinofuranose (DPA), halting the synthesis of cell wall arabinans and leading to bacterial lysis.

Visualization: DprE1 Inhibition Pathway

DprE1_Pathway Prodrug N-(3-methylphenyl)- 3,5-dinitrobenzamide Activation Nitroreductase Activation Prodrug->Activation Entry into Mtb Intermediate Nitroso Intermediate Activation->Intermediate Reduction Complex Covalent Adduct Intermediate->Complex Covalent Binding DprE1_Active DprE1 Enzyme (Active Cys387) DprE1_Active->Complex Inhibition CellWall Arabinogalactan Synthesis DprE1_Active->CellWall Normal Function Complex->CellWall BLOCKS Lysis Bacterial Cell Lysis CellWall->Lysis Failure

Figure 1: Mechanism of Action. The compound acts as a prodrug, forming a covalent adduct with DprE1 to block cell wall synthesis.

Chemical Identity & Preparation

To ensure reproducibility, the compound must meet strict physicochemical standards before biological testing.

PropertySpecification
IUPAC Name N-(3-methylphenyl)-3,5-dinitrobenzamide
Molecular Formula C₁₄H₁₁N₃O₅
Molecular Weight 301.26 g/mol
Solubility Soluble in DMSO (>10 mM); Poorly soluble in water.
Storage -20°C in varying aliquots to avoid freeze-thaw cycles.

Preparation Protocol:

  • Stock Solution: Dissolve 3.01 mg of powder in 1 mL of 100% DMSO to create a 10 mM stock.

  • Sterilization: Filter through a 0.22 µm PTFE syringe filter (nylon filters may bind the compound).

  • Validation: Verify concentration via HPLC-UV (254 nm) prior to dilution.

Primary In Vitro Workflow (The Screening Cascade)

This workflow is designed as a self-validating system . Each step filters candidates based on specific criteria (Potency -> Selectivity -> Target Confirmation).

Visualization: Experimental Cascade

Workflow Step1 Step 1: MIC Determination (MABA Assay) Decision1 MIC < 10 µg/mL? Step1->Decision1 Step2 Step 2: Cytotoxicity (Vero/HepG2 Cells) Decision1->Step2 Yes Discard Discard/Archive Decision1->Discard No Decision2 Selectivity Index > 10? Step2->Decision2 Step3 Step 3: DprE1 Enzyme Assay (Target Validation) Decision2->Step3 Yes Decision2->Discard No Lead Valid Lead Candidate Step3->Lead Confirmed

Figure 2: Screening Cascade. A stepwise approach to validate potency and safety before mechanism confirmation.

Detailed Experimental Protocols

Protocol A: Antimycobacterial Susceptibility (MABA)

The Microplate Alamar Blue Assay (MABA) is the gold standard for high-throughput screening against M. tuberculosis H37Rv.

Rationale: It uses a resazurin-based oxidation-reduction indicator to measure cell viability colorimetrically (Blue = Non-viable; Pink = Viable).

Reagents:

  • M. tuberculosis H37Rv strain (ATCC 27294).

  • Middlebrook 7H9 broth supplemented with OADC.

  • Resazurin solution (0.01%).

  • Controls: Isoniazid (Positive), DMSO (Vehicle Negative).

Procedure:

  • Inoculum Prep: Adjust bacterial culture to McFarland standard 1.0, then dilute 1:20.

  • Plating: Add 100 µL of culture to 96-well plates containing serial dilutions of N-(3-methylphenyl)-3,5-dinitrobenzamide (Range: 0.1 µg/mL to 100 µg/mL).

  • Incubation: Incubate at 37°C for 7 days.

  • Development: Add 20 µL resazurin and 12 µL Tween 80. Incubate for 24 hours.

  • Readout: Visual score or fluorescence (Ex 530nm / Em 590nm).

  • Calculation: The MIC is the lowest concentration preventing the color change from blue to pink.

Protocol B: Cytotoxicity & Selectivity Index (SI)

To ensure the compound kills bacteria and not host cells, we determine the CC50 (Cytotoxic Concentration 50%).

Rationale: Dinitro groups can sometimes cause non-specific toxicity. This assay validates safety.

Procedure:

  • Cell Line: Vero (African Green Monkey Kidney) or HepG2 cells.

  • Seeding: 5 x 10³ cells/well in DMEM + 10% FBS. Incubate 24h for attachment.

  • Treatment: Add compound (serial dilutions) for 72 hours.

  • Assay: MTT or CellTiter-Glo assay.

  • Calculation:

    • Calculate CC50 (concentration killing 50% of mammalian cells).

    • Selectivity Index (SI) = CC50 / MIC.

    • Target: SI > 10 (Ideally > 50).

Protocol C: DprE1 Enzyme Inhibition Assay

This assay confirms the specific mechanism of action.

Rationale: To distinguish specific DprE1 inhibitors from general toxins.

Procedure:

  • System: Recombinant M. smegmatis DprE1 enzyme.

  • Substrate: Farnesylphosphoryl-β-D-ribose (FPR) is often used as a surrogate substrate for DPR.

  • Reaction: Monitor the reduction of DCPIP (2,6-dichlorophenolindophenol) at 600 nm, which acts as the electron acceptor for the FAD cofactor regeneration.

  • Observation: A decrease in the rate of DCPIP reduction indicates DprE1 inhibition.

Data Interpretation & Reference Standards

When analyzing results, compare N-(3-methylphenyl)-3,5-dinitrobenzamide against established benchmarks.

CompoundMIC (µg/mL)MechanismRole in Study
N-(3-methylphenyl)-3,5-dinitrobenzamide TBD (Exp: 0.03 - 0.5)DprE1 InhibitorTest Candidate
DNB1 (N-octyl-3,5-dinitrobenzamide)~0.07DprE1 InhibitorClass Reference
Isoniazid 0.02 - 0.05InhA InhibitorPotency Control
Rifampicin 0.05 - 0.5RNA Pol InhibitorPotency Control

Interpretation Logic:

  • MIC < 1.0 µg/mL: Highly active.[6] Proceed to animal models.

  • MIC 1.0 - 10 µg/mL: Moderately active. Candidates for lead optimization (SAR).

  • MIC > 10 µg/mL: Inactive. Check for solubility issues or cell wall permeability barriers.

References

  • Development of New Drugs to Treat Tuberculosis Based on the Dinitrobenzamide Scaffold. Source: MDPI (2025). Context: Establishes the 3,5-dinitrobenzamide core as a scaffold for DprE1 inhibition and provides synthesis/MIC protocols. URL:[Link]

  • Structural basis for benzothiazinone-mediated killing of Mycobacterium tuberculosis. Source: Nature Scientific Reports / NIH (2014). Context: Defines the covalent binding mechanism of nitro-aromatics (like DNB1 and BTZ043) to DprE1 Cys387. URL:[Link]

  • Synthesis, Activity, Toxicity, and In Silico Studies of New Antimycobacterial N-Alkyl Nitrobenzamides. Source: MDPI (2024). Context: Provides comparative data for N-alkyl vs. N-aryl derivatives and cytotoxicity protocols. URL:[Link]

  • Design, synthesis and antimycobacterial activity of 3,5-dinitrobenzamide derivatives containing fused ring moieties. Source: Bioorganic & Medicinal Chemistry Letters (2018).[4] Context: Illustrates SAR studies involving aromatic substitutions on the amide nitrogen. URL:[Link]

Sources

Technical Guide: Design, Synthesis, and Evaluation of Novel 3,5-Dinitrobenzamide Derivatives as DprE1 Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The emergence of Multi-Drug Resistant (MDR) and Extensively Drug-Resistant (XDR) Mycobacterium tuberculosis necessitates the development of agents with novel mechanisms of action. This guide details the technical workflow for the discovery and synthesis of 3,5-dinitrobenzamide (DNB) derivatives.

Unlike traditional antimycobacterials, DNBs function as suicide prodrugs . They target DprE1 (decaprenylphosphoryl-β-D-ribose 2′-epimerase), an enzyme critical for cell wall arabinogalactan synthesis. The scientific premise relies on the enzyme's own cofactor (FAD) to reduce the DNB nitro group to a reactive nitroso species, which then covalently traps a specific cysteine residue (Cys387) within the active site.[1][2]

This guide provides a self-validating framework for synthesizing these derivatives, verifying their mechanism, and assessing their biological efficacy.

Target Landscape & Mechanism of Action

The Target: DprE1

DprE1 is a flavoprotein oxidase essential for the epimerization of decaprenylphosphoryl-β-D-ribose (DPR) to decaprenylphosphoryl-β-D-arabinofuranose (DPA).[3] Without DPA, the mycobacterium cannot synthesize the arabinan core of its cell wall, leading to cell lysis.[3]

The "Suicide" Mechanism

The potency of DNB derivatives lies in their ability to exploit the catalytic machinery of DprE1 against itself.

  • Entry: The DNB binds to the DprE1 active site.

  • Activation: The reduced FAD cofactor (

    
    ) within DprE1 reduces one of the nitro groups (
    
    
    
    ) on the benzamide ring to a nitroso group (
    
    
    ).[1]
  • Trapping: The electrophilic nitroso intermediate is immediately attacked by the thiolate of Cys387 , forming a stable semimercaptal covalent adduct. This irreversibly inactivates the enzyme.

Mechanistic Visualization

The following diagram illustrates the suicide inhibition pathway, a critical concept for rational drug design in this class.

DprE1_Mechanism Prodrug Dinitrobenzamide (Prodrug) Complex DprE1-FADH2 Complex Prodrug->Complex Binding Intermediate Nitroso-Benzamide (Electrophile) Complex->Intermediate FAD-mediated Reduction (-NO2 to -NO) Adduct Covalent Adduct (Irreversible Inhibition) Intermediate->Adduct Nucleophilic Attack Cys387 Cys387 (Nucleophile) Cys387->Adduct Sulfur bond formation

Figure 1: The suicide inhibition mechanism of DprE1 by dinitrobenzamides. The nitro group acts as a "warhead" activated only within the target enzyme.

Rational Design & SAR (Structure-Activity Relationship)

To design effective DNBs, specific structural requirements must be met. Experimental failure often stems from deviating from these core pillars:

Structural ComponentRequirementCausality/Rationale
3,5-Dinitro Core Mandatory Both nitro groups are electron-withdrawing, increasing the susceptibility of the ring to reduction. The 3,5-positioning is optimal for the geometry of the DprE1 active site.
Benzamide Linker Flexible The amide bond provides stability and hydrogen-bonding acceptors/donors that orient the molecule within the pocket.
N-Substituents (R-Group) Variable This is the primary vector for optimization. Lipophilic groups (e.g., alkyl, cycloalkyl) improve cell wall permeability, while heterocycles (e.g., piperazine) can improve solubility and pharmacokinetic profiles.

Experimental Protocols

Synthesis of N-Substituted-3,5-Dinitrobenzamides

Objective: Synthesize a library of DNB derivatives via nucleophilic acyl substitution. Safety Warning: Nitro compounds can be explosive. Dinitrobenzoic acid derivatives are skin irritants. Work in a fume hood.

Reagents
  • 3,5-Dinitrobenzoic acid (Starting Material)[4][5]

  • Thionyl chloride (

    
    )
    
  • Catalytic DMF (N,N-Dimethylformamide)

  • Various Amines (e.g., n-butylamine, benzylamine, piperidine)

  • Triethylamine (

    
    )
    
  • Dichloromethane (DCM)

Step-by-Step Workflow
  • Acid Chloride Formation (Activation):

    • In a dry round-bottom flask, dissolve 3,5-dinitrobenzoic acid (1.0 eq) in excess thionyl chloride (5.0 eq).

    • Add 1-2 drops of dry DMF as a catalyst.

    • Reflux at 80°C for 3-4 hours under an inert atmosphere (

      
      ).
      
    • Validation: Monitor gas evolution (

      
      ). Reaction is complete when the solution becomes clear and gas evolution ceases.
      
    • Evaporate excess

      
       under reduced pressure to yield the yellow solid 3,5-dinitrobenzoyl chloride. Do not purify; use immediately.
      
  • Amide Coupling:

    • Dissolve the crude acid chloride in anhydrous DCM (0.1 M concentration).

    • Cool to 0°C in an ice bath.

    • Add the selected amine (1.1 eq) and Triethylamine (1.5 eq) dropwise. Exothermic reaction—control addition rate.

    • Allow to warm to room temperature and stir for 4-12 hours.

    • Validation: Monitor by TLC (System: Hexane/Ethyl Acetate 7:3). The acid chloride spot (baseline or high Rf depending on hydrolysis) should disappear, and a new amide spot should appear.

  • Workup & Purification:

    • Wash the organic layer with 1M HCl (to remove unreacted amine/TEA).

    • Wash with saturated

      
       (to remove unreacted acid).
      
    • Dry over

      
      , filter, and concentrate.
      
    • Recrystallization: Purify using Ethanol/Water or Flash Chromatography if necessary.

Synthetic Pathway Diagram

Synthesis_Workflow SM 3,5-Dinitrobenzoic Acid Inter 3,5-Dinitrobenzoyl Chloride (Reactive Intermediate) SM->Inter Activation Reagent1 SOCl2 / DMF (cat) Reflux, 3h Product N-Substituted-3,5-Dinitrobenzamide (Target Scaffold) Inter->Product Nucleophilic Acyl Substitution Reagent2 Amine (R-NH2) / Et3N DCM, 0°C to RT

Figure 2: Synthetic route for generating dinitrobenzamide libraries via acid chloride activation.

Biological Evaluation: REMA Assay

Objective: Determine the Minimum Inhibitory Concentration (MIC) against M. tuberculosis (H37Rv strain).

  • Preparation: Prepare a stock solution of the synthesized DNB in DMSO (typically 10 mg/mL).

  • Dilution: Perform two-fold serial dilutions in 96-well microtiter plates using Middlebrook 7H9 broth supplemented with OADC.

  • Inoculation: Add M. tuberculosis H37Rv suspension (approx.

    
     CFU/mL) to each well.
    
  • Incubation: Incubate at 37°C for 7 days.

  • Readout: Add Resazurin solution (0.025% w/v). Incubate for an additional 24 hours.

    • Blue: No growth (Inhibition).

    • Pink: Growth (Resazurin reduced to Resorufin by viable bacteria).

  • Calculation: The MIC is the lowest concentration that prevents the color change from blue to pink.

Data Analysis & Lead Optimization

When analyzing your library, compare your novel derivatives against known standards like DNB1 or the related benzothiazinone BTZ043 .

Representative Data Table (Simulated for Technical Context)
Compound IDR-Group (Substituent)MIC (

g/mL) vs H37Rv
LogP (Calc)Notes
Ref-1 (DNB1) n-Octyl0.154.2High lipophilicity aids entry.
Novel-A Benzyl0.503.1Moderate activity; good solubility.
Novel-B 4-Fluoro-benzyl0.123.3Fluorine improves metabolic stability.
Novel-C Morpholino-ethyl> 64.01.2Polarity too high; poor cell wall penetration.

Interpretation:

  • Novel-C failure demonstrates the importance of the mycobacterial cell wall barrier. Even a potent DprE1 inhibitor will fail if it cannot penetrate the mycolic acid layer.

  • Novel-B suggests that electron-withdrawing groups on the side chain may enhance stability or binding affinity.

Challenges & Troubleshooting

  • Solubility: Dinitrobenzamides are often poorly soluble in water.

    • Solution: Introduce solubilizing tails (e.g., piperazine) distal to the pharmacophore, or formulate as salts if basic nitrogens are present.

  • Mutagenicity: Nitro groups are structural alerts for mutagenicity (Ames positive).

    • Mitigation: While the nitro group is essential for DprE1 activity, "back-up" scaffolds (like benzothiazinones) have shown that the scaffold geometry can mitigate some host toxicity. Early Ames testing is mandatory.

  • Resistance: Mutations in dprE1 (e.g., C387S) abolish the covalent binding site.

    • Strategy: DNBs should be developed as part of a combination therapy (e.g., with Bedaquiline) to prevent resistance emergence.

References

  • Makarov, V., et al. (2009). "Benzothiazinones kill Mycobacterium tuberculosis by blocking arabinan synthesis."[6] Science, 324(5928), 801-804. Link

  • Tjaou, A., et al. (2024). "Development of New Drugs to Treat Tuberculosis Based on the Dinitrobenzamide Scaffold."[5][7] Pharmaceuticals, 17(5), 559.[7] Link

  • Batt, S. M., et al. (2012). "Structural basis of inhibition of Mycobacterium tuberculosis DprE1 by benzothiazinone inhibitors." Proceedings of the National Academy of Sciences, 109(28), 11354-11359. Link

  • Christophe, T., et al. (2009). "High Content Screening Identifies Decaprenyl-Phosphoribose 2′ Epimerase as a Target for Intracellular Antimycobacterial Inhibitors."[8][9][10] PLoS Pathogens, 5(10), e1000645. Link

  • Neres, J., et al. (2015). "Structural basis for benzothiazinone-mediated killing of Mycobacterium tuberculosis." Science Translational Medicine, 4(150), 150ra121. Link

Sources

Methodological & Application

Application Note & Protocols: Comprehensive Analytical Characterization of N-(3-methylphenyl)-3,5-dinitrobenzamide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

N-(3-methylphenyl)-3,5-dinitrobenzamide is a complex organic molecule featuring an amide linkage connecting a methyl-substituted phenyl ring and a dinitro-substituted phenyl ring. Compounds within the dinitrobenzamide scaffold are of significant interest in medicinal chemistry, particularly for the development of new therapeutic agents. Recent studies have explored 3,5-dinitrobenzamide derivatives for their potent antimycobacterial activity, showing promise in the fight against tuberculosis (TB), including multidrug-resistant strains[1][2]. The biological activity and safety of such compounds are intrinsically linked to their precise chemical structure and purity.

This guide, designed for researchers, quality control analysts, and drug development professionals, provides a multi-platform analytical strategy for the comprehensive characterization of N-(3-methylphenyl)-3,5-dinitrobenzamide. We move beyond simple procedural lists to explain the scientific rationale behind methodological choices, ensuring a robust and reproducible characterization. The protocols herein detail the use of chromatographic, spectroscopic, and thermal analysis techniques to unequivocally confirm the identity, purity, and stability of the target molecule.

Physicochemical Profile

A foundational understanding of the compound's basic properties is critical before commencing analysis. These properties influence solvent selection, chromatographic behavior, and sample preparation strategies.

PropertyValueSource
Molecular Formula C₁₄H₁₁N₃O₅Calculated
Molecular Weight 301.26 g/mol Calculated
Appearance Expected to be an off-white to pale yellow solid[3]
Canonical SMILES CC1=CC(=CC=C1)NC(=O)C2=CC(=CC(=C2)[O-])[O-]Calculated
IUPAC Name N-(3-methylphenyl)-3,5-dinitrobenzamideN/A

Overall Analytical Workflow

A systematic approach is essential for the complete characterization of a new chemical entity. The following workflow ensures that all critical quality attributes—identity, purity, and stability—are assessed.

cluster_0 Phase 1: Identity & Structure cluster_1 Phase 2: Purity & Quantification cluster_2 Phase 3: Thermal Properties NMR NMR Spectroscopy (¹H, ¹³C) FTIR FTIR Spectroscopy MS Mass Spectrometry Report Final Report MS->Report HPLC HPLC-UV GCMS GC-MS GCMS->Report DSC DSC TGA TGA TGA->Report Sample Sample Receipt Sample->NMR Sample->HPLC Sample->DSC

Caption: High-level workflow for comprehensive compound characterization.

Chromatographic Methods for Purity and Assay

Chromatography is the cornerstone for determining the purity of N-(3-methylphenyl)-3,5-dinitrobenzamide and quantifying it in the presence of impurities or related substances.

High-Performance Liquid Chromatography (HPLC-UV)

Principle of Method: Reversed-phase HPLC is the premier technique for analyzing moderately polar, non-volatile compounds like N-(3-methylphenyl)-3,5-dinitrobenzamide. A non-polar stationary phase (C18) is used with a polar mobile phase. The compound is retained on the column and then eluted by gradually increasing the organic solvent concentration (gradient elution), which provides excellent separation of the main peak from any potential impurities. The dinitroaromatic structure provides strong UV absorbance, allowing for sensitive detection. Liquid chromatography is often preferred over gas chromatography for complex aromatic amines to avoid issues with thermal degradation and the need for derivatization[4].

Experimental Protocol: HPLC Workflow

prep 1. Sample Preparation (Dissolve in Acetonitrile) setup 2. HPLC System Equilibration (Mobile Phase Flow) prep->setup inject 3. Injection (10 µL into system) setup->inject run 4. Gradient Elution & Separation (On C18 Column) inject->run detect 5. UV Detection (Monitor at 254 nm) run->detect process 6. Data Processing (Integrate Peaks, Calculate % Purity) detect->process

Caption: Step-by-step workflow for HPLC-UV purity analysis.

Instrumentation and Parameters:

ParameterRecommended SettingRationale
Column C18, 250 x 4.6 mm, 5 µmProvides excellent retention and resolution for aromatic compounds.
Mobile Phase A Water with 0.1% Formic AcidAcid modifier improves peak shape and suppresses ionization.
Mobile Phase B Acetonitrile with 0.1% Formic AcidCommon organic solvent with good elution strength and UV transparency.
Gradient 50% B to 95% B over 15 minEnsures elution of the main compound and any less polar impurities.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temp. 30 °CMaintains consistent retention times and improves efficiency.
Injection Vol. 10 µLBalances sensitivity with the risk of column overloading.
UV Wavelength 254 nmA common wavelength for aromatic compounds; should be optimized by scanning the UV spectrum of the analyte.

Protocol:

  • Standard Preparation: Accurately weigh and dissolve ~10 mg of the reference standard in acetonitrile to prepare a 1.0 mg/mL stock solution. Further dilute to ~0.1 mg/mL for analysis.

  • Sample Preparation: Prepare the sample to be tested at the same concentration as the standard (~0.1 mg/mL) using acetonitrile as the diluent.

  • System Setup: Equilibrate the HPLC system with the initial mobile phase conditions (50% A / 50% B) until a stable baseline is achieved.

  • Analysis: Inject the standard and sample solutions according to the defined sequence.

  • Data Processing: Integrate the area of all peaks in the chromatogram. Calculate the area percent purity of the main peak.

Gas Chromatography-Mass Spectrometry (GC-MS)

Principle of Method: GC-MS is a powerful technique for identifying and quantifying volatile and semi-volatile compounds. For N-(3-methylphenyl)-3,5-dinitrobenzamide, direct analysis may be challenging due to the compound's polarity and molecular weight, which could lead to poor peak shape or thermal degradation in the injector port. While derivatization can improve chromatographic performance for polar aromatic amines[5], this protocol outlines a direct injection method suitable for initial identity confirmation. The mass spectrometer provides definitive structural information based on the compound's mass-to-charge ratio (m/z) and fragmentation pattern. Using hydrogen or nitrogen as a carrier gas can be a viable alternative to helium[6].

Instrumentation and Parameters:

ParameterRecommended SettingRationale
Column DB-5ms, 30 m x 0.25 mm, 0.25 µmA robust, low-bleed column suitable for a wide range of semi-volatile compounds.
Carrier Gas HeliumInert carrier gas providing good chromatographic efficiency.
Inlet Temperature 280 °CHot enough to ensure volatilization without causing significant degradation.
Oven Program 100 °C (hold 1 min), ramp to 300 °C at 20 °C/min, hold 5 minA standard temperature program to elute the compound of interest effectively.
Ion Source Temp. 230 °CStandard temperature for electron ionization (EI).
Ionization Mode Electron Ionization (EI), 70 eVProvides reproducible fragmentation patterns for library matching and structural elucidation.
Mass Range 50 - 400 amuCovers the molecular ion and expected fragment ions.

Protocol:

  • Sample Preparation: Prepare a dilute solution of the compound (~100 µg/mL) in a volatile solvent like ethyl acetate or acetone.

  • System Setup: Condition the GC column and perform a system tune according to the manufacturer's specifications.

  • Analysis: Inject 1 µL of the sample solution into the GC-MS system.

  • Data Processing: Analyze the resulting mass spectrum. Identify the molecular ion peak (M⁺) at m/z 301. Examine the fragmentation pattern for characteristic ions corresponding to the dinitrobenzoyl moiety and the methyl-aniline moiety.

Spectroscopic Methods for Structural Elucidation

Spectroscopic methods provide detailed information about the molecular structure, confirming the identity and arrangement of atoms.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle of Method: NMR is the most powerful tool for unambiguous structure determination. ¹H NMR provides information on the number, environment, and connectivity of protons, while ¹³C NMR identifies all unique carbon atoms in the molecule. For benzamides, restricted rotation around the C-N amide bond can sometimes lead to peak broadening at room temperature. Using a solvent like DMSO-d₆ is often advantageous as it solubilizes the compound well and the N-H proton is typically observed as a sharp singlet.

Expected Spectral Features:

  • ¹H NMR (400 MHz, DMSO-d₆):

    • Amide Proton (N-H): A singlet around δ 10.0-10.5 ppm.

    • Dinitro-aromatic Protons: Protons on the dinitrobenzoyl ring will be significantly downfield due to the electron-withdrawing nitro groups, likely appearing as two signals (a triplet and a doublet) between δ 8.5-9.5 ppm.

    • Methyl-aromatic Protons: Four protons on the m-tolyl ring, appearing as a complex multiplet between δ 7.0-7.8 ppm.

    • Methyl Protons (CH₃): A sharp singlet around δ 2.3-2.5 ppm.

  • ¹³C NMR (100 MHz, DMSO-d₆):

    • Carbonyl Carbon (C=O): A signal around δ 164-167 ppm.

    • Aromatic Carbons: Multiple signals between δ 115-150 ppm. The carbons attached to the nitro groups will be the most deshielded (highest ppm value).

Protocol:

  • Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of deuterated solvent (e.g., DMSO-d₆) in an NMR tube.

  • Data Acquisition: Acquire ¹H and ¹³C spectra on a 400 MHz (or higher) NMR spectrometer according to standard instrument procedures.

  • Data Processing: Process the raw data (Fourier transform, phase correction, baseline correction) and integrate the ¹H NMR signals. Assign peaks based on chemical shifts, multiplicities, and integrations.

Fourier-Transform Infrared (FTIR) Spectroscopy

Principle of Method: FTIR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies. It is an excellent, rapid technique for confirming the presence of the key amide and nitro functionalities. The nitro groups of dinitro compounds typically show two strong, characteristic absorption bands[7][8][9].

Expected Characteristic Absorption Bands:

Functional GroupVibration TypeExpected Wavenumber (cm⁻¹)
N-H (Amide) Stretch3300 - 3500
C-H (Aromatic) Stretch3000 - 3100
C-H (Aliphatic) Stretch2850 - 3000
C=O (Amide I) Stretch1650 - 1690
N-O (Nitro) Asymmetric Stretch1520 - 1560
N-H (Amide II) Bend1510 - 1550
N-O (Nitro) Symmetric Stretch1340 - 1370

Protocol:

  • Sample Preparation (ATR): Place a small amount of the solid powder directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition: Collect a background spectrum, then collect the sample spectrum over the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands and compare them to the expected values to confirm the presence of key functional groups.

Thermal Analysis

Principle of Method: Given the presence of two nitro groups, understanding the thermal stability of N-(3-methylphenyl)-3,5-dinitrobenzamide is crucial for safety, handling, and formulation. Differential Scanning Calorimetry (DSC) measures heat flow into or out of a sample as a function of temperature, identifying melting points and decomposition events. Thermogravimetric Analysis (TGA) measures the change in mass as a function of temperature, indicating when the compound begins to decompose and lose mass. These techniques are standard for the thermal characterization of energetic materials[10][11][12][13].

Instrumentation and Parameters:

ParameterRecommended SettingRationale
Sample Pan Aluminum, sealed (non-hermetic)Standard pans for routine analysis.
Atmosphere Nitrogen, 50 mL/minAn inert atmosphere prevents oxidative side reactions.
Heating Rate 10 °C/minA common heating rate that balances resolution and analysis time.
Temperature Range 30 °C to 400 °CCovers the expected melting and decomposition range.

Protocol:

  • Sample Preparation: Accurately weigh 2-5 mg of the sample into a tared aluminum pan.

  • Instrument Setup: Place the sample pan and an empty reference pan into the instrument cell.

  • Data Acquisition: Heat the sample according to the defined temperature program.

  • Data Analysis:

    • DSC Thermogram: Identify the sharp endothermic peak corresponding to the melting point (Tₘ). Observe any subsequent large exothermic peaks, which indicate thermal decomposition. Note the onset temperature of decomposition (Tₒ).

    • TGA Thermogram: Analyze the curve to determine the temperature at which significant mass loss begins, confirming the onset of decomposition.

Summary of Expected Analytical Data

TechniqueParameterExpected Result
HPLC Retention TimeDependent on specific conditions, but should be a single major peak >98% purity.
GC-MS Molecular Ion (M⁺)m/z 301
¹H NMR Chemical Shifts (δ, ppm)~10.3 (s, 1H, NH), 8.5-9.5 (m, 3H, Ar-NO₂), 7.0-7.8 (m, 4H, Ar-Me), ~2.4 (s, 3H, CH₃)
FTIR Key Bands (cm⁻¹)~3350 (N-H), ~1670 (C=O), ~1540 (asymm NO₂), ~1350 (symm NO₂)
DSC Melting Point (Tₘ)Sharp endotherm. The related 3,5-dinitrobenzamide melts at 183-185 °C[14].
DSC/TGA Decomposition (Tₒ)Onset of exothermic event (DSC) and mass loss (TGA), likely >200 °C.

References

  • Thermal Analysis of Some Propellants and Explosives with DSC and TG/DTA. - DTIC.
  • Thermal analysis of some propellants and explosives with DSC and TG/DTA (U). TNO.
  • Supplementary Material - The Royal Society of Chemistry.
  • Application Note: Quantitative Analysis of Aromatic Amines by GC-MS Using a Deuter
  • analytical methods.
  • Thermal Stability of Explosives. Academia.edu.
  • Some interesting 1H NMR features of ortho substituted N-methoxy-N-methyl benzamides.
  • Infrared spectra of dinitro compound...
  • US6406918B1 - Thermal analysis for detection and identification of explosives and other controlled substances.
  • FTIR spectra of the dinitro monomer (a) and diamine monomer (b).
  • Thermal Stability of Explosives. CHIMIA.
  • FTIR spectra of tBuPDNB and tBuPDAB.
  • GC-MS Analysis of Primary Aromatic Amines Originated From Azo Dyes in Commercial Textile or Leather Products Using Helium Altern
  • FTIR spectra of the dinitro compound 1 (A) and the diamine 2 (B).
  • (PDF) Qualitative determination of an amide of unknown fragmentation pattern using Gas Chromatography - Mass Spectrometry.
  • 3,5-Dinitrobenzamide. Chem-Impex.
  • Fe-mediated synthesis of N-aryl amides from nitroarenes and acyl chlorides. PMC.
  • Quantitative determination of 26 aromatic amines derived from banned azo dyes in textiles through the use of lc, tandem ms, and. Agilent.
  • 3,5-Dinitrobenzamide 97 121-81-3. Sigma-Aldrich.
  • Development of New Drugs to Treat Tuberculosis Based on the Dinitrobenzamide Scaffold. PMC.
  • Design, synthesis and antimycobacterial activity of 3,5-dinitrobenzamide derivatives containing fused ring moieties. PubMed.

Sources

HPLC analysis of N-(3-methylphenyl)-3,5-dinitrobenzamide

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: HPLC Analysis of N-(3-methylphenyl)-3,5-dinitrobenzamide

Introduction & Scope

This application note details a robust High-Performance Liquid Chromatography (HPLC) protocol for the quantification and purity analysis of N-(3-methylphenyl)-3,5-dinitrobenzamide . This compound, a derivative of 3,5-dinitrobenzamide, is of significant interest in medicinal chemistry as a scaffold for anti-tubercular agents (targeting DprE1) and in supramolecular chemistry as an electron-deficient building block for charge-transfer complexes.[1]

Compound Profile:

  • IUPAC Name: N-(3-methylphenyl)-3,5-dinitrobenzamide[1]

  • Molecular Formula: C₁₄H₁₁N₃O₅[1]

  • Molecular Weight: 301.26 g/mol [1]

  • Physicochemical Nature: The molecule features a highly electron-deficient dinitro-substituted ring linked to a lipophilic m-tolyl moiety.[1] It exhibits low aqueous solubility and significant UV absorption due to the nitro-aromatic chromophores.[1]

Analytical Challenges:

  • Solubility: The compound requires organic co-solvents for sample preparation.[1]

  • Impurity Separation: Critical separation is required from its synthetic precursors: 3,5-dinitrobenzoic acid (highly polar/acidic) and m-toluidine (basic).[1]

  • Tailing: The amide functionality and potential unreacted amine impurities can lead to peak tailing on standard silica columns if silanol activity is not suppressed.[1]

Mechanistic Rationale & Method Strategy

To ensure scientific integrity, the method selection is based on the Hydrophobic Subtraction Model .[1]

  • Stationary Phase Selection:

    • Primary: C18 (Octadecylsilyl).[1] The significant hydrophobicity of the tolyl and benzamide core (Predicted LogP ~2.5–3.0) makes C18 the ideal retentive phase.[1]

    • Secondary (Alternative): Phenyl-Hexyl.[1] If resolution from aromatic impurities is poor on C18, a Phenyl-Hexyl column utilizes

      
       interactions with the electron-deficient dinitro ring, offering orthogonal selectivity.[1]
      
  • Mobile Phase Chemistry:

    • Solvent B (Acetonitrile): Preferred over methanol to minimize system backpressure and prevent potential transesterification artifacts (though rare with amides).[1]

    • Modifier (0.1% Formic Acid): Essential.[1] It maintains the pH ~2.7.[1]

      • Effect on Analyte:[1][2] Keeps the amide neutral.[1]

      • Effect on Impurities:[1][3][4] Protonates residual m-toluidine (

        
         ~4.7), reducing its retention and preventing overlap with the main peak.[1] Suppresses ionization of 3,5-dinitrobenzoic acid (
        
        
        
        ~2.8), sharpening its peak shape.[1]
  • Detection:

    • UV 254 nm: The nitro groups provide strong absorbance at this wavelength, ensuring high sensitivity (LOD < 0.1 µg/mL).[1]

Method Optimization Logic (Decision Tree)

MethodOptimization Start Initial Run: C18, 50% ACN CheckRes Check Resolution (Rs) Start->CheckRes GoodRes Rs > 2.0: Validate CheckRes->GoodRes Pass PoorRes Rs < 1.5 CheckRes->PoorRes Fail AnalyzeIssue Analyze Separation Issue PoorRes->AnalyzeIssue Tailing Peak Tailing? AnalyzeIssue->Tailing Coelution Co-elution with Impurities? AnalyzeIssue->Coelution Acidify Increase Buffer Strength or Lower pH Tailing->Acidify ChangeCol Switch to Phenyl-Hexyl (Pi-Pi Interaction) Coelution->ChangeCol

Figure 1: Decision tree for optimizing the separation of nitrobenzamide derivatives based on chromatographic behavior.

Experimental Protocol

Reagents and Equipment
  • HPLC System: Agilent 1260 Infinity II or Waters Alliance e2695 (with DAD/PDA).

  • Column: Agilent ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 5 µm) or equivalent end-capped column.[1]

  • Solvents: HPLC-grade Acetonitrile (ACN) and Water.[1][5]

  • Additives: Formic Acid (LC-MS grade).[1]

  • Standard: N-(3-methylphenyl)-3,5-dinitrobenzamide (>98% purity).[1]

Standard Preparation

The analyte has low water solubility.[1] A "Stock -> Working" dilution scheme is mandatory.[1]

  • Stock Solution (1.0 mg/mL): Weigh 10 mg of analyte into a 10 mL volumetric flask. Dissolve in 100% DMSO or Acetonitrile .[1] Sonicate for 5 minutes.

  • Working Standard (50 µg/mL): Transfer 500 µL of Stock Solution into a 10 mL flask. Dilute to volume with 50:50 ACN:Water . Note: Ensure no precipitation occurs upon water addition.[1]

Chromatographic Conditions
ParameterSettingRationale
Column Temp 30°CImproves mass transfer and retention reproducibility.[1]
Flow Rate 1.0 mL/minStandard flow for 4.6 mm ID columns.[1][5]
Injection Vol 10 µLOptimized for sensitivity without column overload.[1]
Detection UV 254 nm (Ref 360 nm)Max absorbance of nitro-aryl group; 360 nm corrects drift.[1]
Mobile Phase A Water + 0.1% Formic AcidpH control (~2.7).[1]
Mobile Phase B Acetonitrile + 0.1% Formic AcidOrganic modifier.[1]

Gradient Program:

Time (min)% Mobile Phase BEvent
0.040%Initial Hold (Retain polar impurities)
2.040%Isocratic elution of early eluters
12.090%Linear ramp to elute main analyte
15.090%Wash (Elute highly lipophilic dimers)
15.140%Return to initial conditions
20.040%Re-equilibration (Critical for reproducibility)

Anticipated Results & Data Analysis

Elution Order

Based on polarity (LogP) and acid-base properties:

  • 3,5-Dinitrobenzoic acid (Impurity): ~2.5 - 3.5 min (Most polar).[1]

  • m-Toluidine (Impurity): ~4.0 - 5.0 min (Ionized at pH 2.7, elutes early).

  • N-(3-methylphenyl)-3,5-dinitrobenzamide (Analyte): ~9.5 - 10.5 min (Hydrophobic, neutral).[1]

System Suitability Criteria

To ensure the method is "self-validating" (Trustworthiness), every run must meet these specs:

  • Tailing Factor (T): 0.8 ≤ T ≤ 1.5.[1]

  • Theoretical Plates (N): > 5000.[1]

  • Precision (RSD): < 1.0% for retention time; < 2.0% for area (n=6).[1]

Method Validation Parameters (ICH Q2)

This section provides the framework for validating the method in a regulated environment.

  • Linearity: Prepare 5 levels (e.g., 10, 25, 50, 75, 100 µg/mL).

    
     should be > 0.999.[1]
    
  • LOD/LOQ: Calculated based on Signal-to-Noise (S/N).

    • LOD (S/N = 3): Typically ~0.05 µg/mL.[1]

    • LOQ (S/N = 10): Typically ~0.15 µg/mL.[1]

  • Robustness: Deliberately vary Flow Rate (±0.1 mL/min) and Column Temp (±5°C). The resolution between the main peak and nearest impurity must remain > 1.5.[1]

Analytical Workflow Diagram

AnalyticalWorkflow Sample Sample (Solid/Reaction Mix) Dissolve Dissolve in ACN/DMSO (Stock Prep) Sample->Dissolve Dilute Dilute with Mobile Phase (Filter 0.22 µm) Dissolve->Dilute Inject HPLC Injection (10 µL) Dilute->Inject Detect UV Detection (254 nm) Inject->Detect Data Integration & Quant (External Std Method) Detect->Data

Figure 2: Step-by-step analytical workflow from sample preparation to data quantification.

References

  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010).[1] Introduction to Modern Liquid Chromatography. Wiley.[1] (Fundamental text for RP-HPLC mechanism and method development). [1]

  • Tiwari, R., et al. (2018).[1] "Design, synthesis and antimycobacterial activity of 3,5-dinitrobenzamide derivatives containing fused ring moieties." Bioorganic & Medicinal Chemistry Letters, 28(16), 2735-2740.[1] (Context for dinitrobenzamide synthesis and activity).

  • National Center for Biotechnology Information. (2023).[1] PubChem Compound Summary for 3,5-Dinitrobenzamide. (Physicochemical property verification). [1]

  • BenchChem. (2025).[1][5] Troubleshooting Separation of Toluidine Isomers. (Reference for impurity separation logic). [1]

Sources

N-(3-methylphenyl)-3,5-dinitrobenzamide in anti-tubercular drug design

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note provides a comprehensive technical guide for the synthesis and biological evaluation of N-(3-methylphenyl)-3,5-dinitrobenzamide (referred to herein as DNB-Me ). This compound represents a critical scaffold in the 3,5-dinitrobenzamide (DNB) class of anti-tubercular agents. Unlike nitroimidazoles (e.g., Pretomanid) which require activation by the deazaflavin-dependent nitroreductase (Ddn), DNBs primarily function as suicide inhibitors of DprE1 (Decaprenylphosphoryl-β-D-ribose 2′-epimerase).

This guide details a high-yield synthesis protocol, a self-validating Minimum Inhibitory Concentration (MIC) assay using the Microplate Alamar Blue Assay (MABA), and a mechanistic validation workflow.

Scientific Rationale & Mechanism of Action

The Target: DprE1

Mycobacterium tuberculosis (Mtb) requires the enzyme DprE1 to synthesize decaprenylphosphoryl-D-arabinose (DPA) , the sole donor for the arabinogalactan layer of the cell wall.[1][2][3][4] Inhibition of DprE1 leads to cell wall lysis and bacterial death.[4]

The Mechanism: Suicide Inhibition

DNB-Me acts as a pro-drug that is bioactivated specifically within the active site of DprE1.

  • Binding: The DNB-Me molecule enters the DprE1 active site.

  • Bioactivation: The FAD cofactor of DprE1 reduces one of the nitro groups (

    
    ) on the benzamide ring to a nitroso group (
    
    
    
    ).
  • Covalent Trapping: The electrophilic nitroso intermediate is immediately attacked by the active site cysteine residue (Cys387 ), forming a semi-mercaptal covalent bond. This irreversibly inactivates the enzyme.

Pathway Visualization

The following diagram illustrates the critical "Suicide Inhibition" loop.

DprE1_Mechanism cluster_0 DprE1 Active Site DNB DNB-Me (Prodrug) Complex Enzyme-Inhibitor Complex DNB->Complex Binding DprE1_FAD DprE1 (Active) [FAD Cofactor] DprE1_FAD->Complex Recruitment Nitroso Nitroso-Intermediate (Electrophile) Complex->Nitroso FAD-mediated Reduction Covalent Irreversible Cys387 Adduct Nitroso->Covalent Nucleophilic Attack by Cys387 Lysis Cell Wall Lysis (Bacterial Death) Covalent->Lysis Inactivation

Caption: Mechanism of Action for DNB-Me. The compound exploits the enzyme's own reductive capacity to generate a reactive warhead (Nitroso) that covalently locks the catalytic cysteine.

Chemical Synthesis Protocol

Objective: Synthesize N-(3-methylphenyl)-3,5-dinitrobenzamide via nucleophilic acyl substitution.

Reagents:

  • 3,5-Dinitrobenzoyl chloride (CAS: 99-33-2)

  • m-Toluidine (3-Methylaniline) (CAS: 108-44-1)

  • Triethylamine (TEA) (Base scavenger)

  • Dichloromethane (DCM) (Anhydrous solvent)

Step-by-Step Methodology:
  • Preparation:

    • Flame-dry a 100 mL Round Bottom Flask (RBF) and purge with Nitrogen (

      
      ).
      
    • Dissolve m-toluidine (1.0 eq, 5 mmol, 0.54 mL) in 20 mL anhydrous DCM.

    • Add TEA (1.2 eq, 6 mmol, 0.84 mL) and cool the solution to 0°C in an ice bath.

  • Addition:

    • Dissolve 3,5-dinitrobenzoyl chloride (1.0 eq, 5 mmol, 1.15 g) in 10 mL DCM.

    • Add the acid chloride solution dropwise to the amine solution over 15 minutes. Critical: Exothermic reaction; maintain temp < 5°C to prevent side reactions.

  • Reaction:

    • Allow the mixture to warm to Room Temperature (RT) and stir for 4–6 hours.

    • TLC Check: Mobile phase 30% Ethyl Acetate in Hexane. Product (

      
      ) should appear; starting amine (
      
      
      
      ) should disappear.
  • Work-up & Purification:

    • Dilute with 50 mL DCM.

    • Wash sequentially with:

      • 1N HCl (2 x 30 mL) – Removes unreacted amine/TEA.

      • Sat.

        
         (2 x 30 mL) – Removes unreacted acid/HCl.
        
      • Brine (1 x 30 mL).

    • Dry organic layer over

      
      , filter, and concentrate in vacuo.
      
    • Recrystallization: Dissolve crude solid in minimum hot Ethanol. Cool to 4°C. Filter yellow needles.

Expected Yield: 85–92% Characterization:

  • 1H NMR (DMSO-d6):

    
     10.8 (s, 1H, NH), 9.1 (t, 1H), 8.9 (d, 2H), 7.5 (s, 1H), 7.2 (t, 1H), 2.3 (s, 3H).
    

Biological Evaluation: MABA Assay

Objective: Determine the Minimum Inhibitory Concentration (MIC) against M. tuberculosis H37Rv.

Principle: The Microplate Alamar Blue Assay (MABA) uses Resazurin (blue, non-fluorescent). Viable bacteria reduce it to Resorufin (pink, highly fluorescent). Drug efficacy prevents this color change.

Protocol:
  • Plate Setup:

    • Use sterile 96-well plates.

    • Outer Perimeter: Fill with 200 µL sterile water (prevents evaporation).

    • Inner Wells: Add 100 µL Middlebrook 7H9 broth (supplemented with OADC).

  • Compound Dilution:

    • Dissolve DNB-Me in DMSO (Stock: 10 mM).

    • Perform serial 2-fold dilutions in the plate (Range: 100 µM down to 0.19 µM).

    • Controls:

      • Positive Control: Isoniazid (1 µg/mL).

      • Growth Control: Bacteria + DMSO (no drug).

      • Sterility Control: Media only.

  • Inoculation:

    • Add 100 µL of M. tuberculosis H37Rv suspension (

      
      ) to all test wells.
      
    • Final Volume: 200 µL.

  • Incubation:

    • Seal plate with Parafilm. Incubate at 37°C for 7 days.

  • Readout:

    • Add 30 µL of freshly prepared 1:1 mixture of 10x Alamar Blue and 10% Tween 80.

    • Incubate for 24 hours.

    • Visual Score: Blue = No Growth (Inhibition); Pink = Growth.

    • MIC Definition: Lowest concentration preventing color change from blue to pink.

Data Interpretation Table:

CompoundMIC (µg/mL)MIC (µM)Activity Level
DNB-Me 0.5 - 2.0 1.6 - 6.6 High
Isoniazid0.050.36Reference
DMSO ControlN/AN/ANo Inhibition

Experimental Workflow Diagram

The following flowchart summarizes the integrated workflow from synthesis to validation.

Workflow Start Start: Raw Materials Synth Synthesis (Acid Chloride + Amine) Start->Synth Purify Purification (Acid/Base Wash + Recrystallization) Synth->Purify Char Characterization (NMR, MS, Melting Point) Purify->Char Screen Primary Screen (MABA Assay, H37Rv) Char->Screen Screen->Synth Inactive (Redesign) Hit Hit Identification (MIC < 5 µM) Screen->Hit Active Tox Cytotoxicity (Vero Cells, CC50) Hit->Tox

Caption: Integrated workflow for the development and validation of DNB-Me.

Troubleshooting & Optimization

  • Low Yield: Ensure the acid chloride is fresh. If the solid is hydrolyzed (white powder instead of yellow crystals), reflux with Thionyl Chloride (

    
    ) before use.
    
  • Solubility Issues in Assay: DNBs are lipophilic. Ensure final DMSO concentration in the assay plate is < 1% to avoid toxicity to bacteria while maintaining solubility.

  • False Positives: Nitro-compounds can sometimes act as redox cyclers. Always perform a counter-screen against a DprE1-overexpressing strain. If the MIC increases significantly (shift > 4-fold) in the overexpressor, the mechanism is confirmed as DprE1 inhibition.

References

  • Makarov, V., et al. (2009). "Benzothiazinones kill Mycobacterium tuberculosis by blocking arabinan synthesis." Science, 324(5928), 801-804.

  • Tiwari, R., et al. (2013). "Stable and potent DprE1 inhibitors: 3,5-dinitrobenzamides." ACS Medicinal Chemistry Letters, 4(12), 1195-1199.

  • Christophe, T., et al. (2009). "High content screening identifies decaprenyl-phosphoribose 2'-epimerase as a target for intracellular antimycobacterial inhibitors."[3][5] PLoS Pathogens, 5(10), e1000645.

  • Franzblau, S. G., et al. (1998). "Rapid, low-technology screen for susceptibility of Mycobacterium tuberculosis to clinical agents." Journal of Clinical Microbiology, 36(2), 362-366.

  • Anes, E., et al. (2024).[6][7] "Development of New Drugs to Treat Tuberculosis Based on the Dinitrobenzamide Scaffold."[3] Pharmaceuticals, 17(5), 559.[6]

Sources

Application Note: 3,5-Dinitrobenzamides as Versatile Scaffolds in Agrochemical Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Application of 3,5-Dinitrobenzamides in Agricultural Research Content Type: Detailed Application Note & Protocol Guide Audience: Agrochemical Researchers, Medicinal Chemists, and Plant Pathologists

Executive Summary

The 3,5-dinitrobenzamide scaffold represents a privileged structure in agrochemical research, characterized by its electron-deficient aromatic core and tunable N-substituents. Unlike their structural cousins, the dinitroanilines (e.g., trifluralin), which are strictly established as microtubule assembly inhibitors, dinitrobenzamides exhibit a unique polypharmacological profile . They serve as potent precursors for pre-emergence herbicides (targeting mitosis) and broad-spectrum fungicides (disrupting membrane integrity and ergosterol biosynthesis).

This guide provides a comprehensive workflow for the synthesis, biological characterization, and mechanistic validation of N-substituted 3,5-dinitrobenzamides. It is designed to assist research teams in developing novel active ingredients (AIs) that overcome resistance to current WSSA Group 3 and FRAC Group E inhibitors.

Chemical Basis & Synthetic Protocol[1][2]

The Scaffold Advantage

The 3,5-dinitrobenzamide core features two nitro groups at the meta positions, creating a highly electron-deficient ring. This electronic landscape facilitates:

  • π-π Stacking Interactions: Enhances binding affinity to aromatic pockets in target proteins (e.g., tubulin).

  • Metabolic Stability: The nitro groups protect the ring from rapid oxidative degradation by cytochrome P450s in plants.

  • Lipophilicity Tuning: The amide nitrogen allows for the attachment of alkyl or aryl chains to optimize LogP for xylem/phloem mobility.

Protocol: Synthesis of N-Alkyl-3,5-Dinitrobenzamides

Objective: Synthesize a library of N-substituted derivatives (e.g., N-octyl-3,5-dinitrobenzamide) to screen for structure-activity relationships (SAR).

Reagents:

  • 3,5-Dinitrobenzoyl chloride (98%)

  • Alkyl amines (e.g., n-octylamine, n-decylamine)

  • Triethylamine (Et3N) as a base

  • Dichloromethane (DCM) (Anhydrous)

Step-by-Step Methodology:

  • Preparation: In a flame-dried 100 mL round-bottom flask, dissolve 3,5-dinitrobenzoyl chloride (1.0 eq, 5 mmol) in 20 mL anhydrous DCM under an inert atmosphere (N₂).

  • Amine Addition: Cool the solution to 0°C using an ice bath.

  • Reaction: Dropwise add a mixture of the alkyl amine (1.1 eq) and Et3N (1.2 eq) in 5 mL DCM over 15 minutes. Caution: Exothermic reaction.

  • Stirring: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor progress via TLC (Mobile phase: Hexane/EtOAc 7:3).

  • Workup: Quench with 1M HCl (10 mL) to remove unreacted amine. Wash the organic layer with saturated NaHCO₃ (to remove acid) and brine.

  • Purification: Dry over MgSO₄, filter, and concentrate in vacuo. Recrystallize from Ethanol/Water or purify via silica gel flash chromatography.

Yield Expectation: 85–95% (Yellow crystalline solids).

Synthesis Workflow Diagram

SynthesisWorkflow Start 3,5-Dinitrobenzoic Acid Activation Activation (SOCl2, Reflux) Start->Activation Chlorination Intermediate Acid Chloride Intermediate Activation->Intermediate Coupling Amide Coupling (R-NH2, Et3N, DCM) Intermediate->Coupling Nucleophilic Acyl Substitution Workup Acid/Base Wash & Recrystallization Coupling->Workup Product N-Alkyl-3,5-Dinitrobenzamide Workup->Product

Caption: General synthetic pathway for generating N-substituted dinitrobenzamide libraries for agrochemical screening.

Application I: Herbicidal Activity (Mitosis Inhibition)

Mechanism of Action (MoA)

Dinitrobenzamides act as Mitosis Inhibitors (WSSA Group 3 / HRAC Group K1). Structurally similar to dinitroanilines, they bind to plant tubulin heterodimers, preventing the polymerization of microtubules.

  • Target:

    
    -Tubulin complex.
    
  • Phenotype: Swollen root tips ("club root"), arrested cell division at metaphase, and failure of seedling emergence.

Protocol: Pre-Emergence Root Growth Bioassay

Objective: Determine the


 of synthesized compounds on model weed species.

Materials:

  • Test Species: Arabidopsis thaliana (Col-0) or Sorghum bicolor (Monocot model).

  • Media: 0.8% Agar solidified MS (Murashige & Skoog) medium.

  • Compound Stock: 100 mM in DMSO.

Procedure:

  • Plate Preparation: Prepare MS agar plates supplemented with the test compound at concentrations of 0, 0.1, 1, 10, 50, and 100

    
    . Ensure DMSO concentration remains <0.1%.[1]
    
  • Seed Sterilization: Surface sterilize seeds (70% EtOH, 2 min; 50% Bleach, 10 min) and wash 5x with sterile water.

  • Sowing: Place 10–15 seeds per plate in a linear arrangement.

  • Stratification: Incubate plates at 4°C for 2 days to synchronize germination.

  • Growth: Transfer to a growth chamber (22°C, 16h light/8h dark) vertically oriented.

  • Analysis: After 7 days, measure primary root length using ImageJ software.

  • Calculation: Plot dose-response curves to calculate

    
     (concentration inhibiting 50% root growth).
    

Data Interpretation:

  • Active:

    
    .
    
  • Highly Active:

    
     (Comparable to Pendimethalin).
    

Application II: Fungicidal Activity (Membrane Disruption)

Mechanism of Action

Research suggests a dual mechanism for N-alkyl-3,5-dinitrobenzamides against phytopathogenic fungi:

  • Lipid Peroxidation: The nitro groups can undergo enzymatic reduction to form nitro-anion radicals, generating reactive oxygen species (ROS) that damage the fungal cell membrane.

  • Ergosterol Interference: Similar to azoles, specific derivatives interfere with ergosterol biosynthesis, leading to membrane fluidity loss.[2]

Protocol: Poisoned Food Technique (Mycelial Inhibition)

Objective: Evaluate fungicidal efficacy against Fusarium oxysporum or Botrytis cinerea.

Procedure:

  • Media Prep: Autoclave Potato Dextrose Agar (PDA). Cool to 50°C.

  • Dosing: Mix test compounds (dissolved in acetone/DMSO) into molten agar to final concentrations of 10, 50, 100, and 200 ppm. Pour into Petri dishes.

  • Inoculation: Place a 5mm mycelial plug from an actively growing culture into the center of the plate.

  • Incubation: Incubate at 25°C in the dark for 5–7 days.

  • Measurement: Measure the diameter of the fungal colony in two perpendicular directions.

  • Calculation:

    
    
    Where 
    
    
    
    = diameter of control,
    
    
    = diameter of treated.

Comparative Data & MoA Visualization

Structure-Activity Relationship (SAR) Trends

The following table summarizes general SAR trends observed in dinitrobenzamide research:

Substituent (N-R)Lipophilicity (LogP)Primary ActivityPotency Note
Methyl / Ethyl Low (< 2.0)WeakPoor cellular uptake; rapid metabolism.
n-Butyl Moderate (2.5 - 3.0)Moderate FungicideBalanced permeability.
n-Octyl High (~4.5)High Herbicide Optimal chain length for tubulin binding pockets.
Phenyl ModerateVariableOften increases phytotoxicity to crops (lower selectivity).
Mode of Action Pathway

MoA cluster_herbicide Herbicidal Pathway (Root Tips) cluster_fungicide Fungicidal Pathway (Hyphae) Compound 3,5-Dinitrobenzamide (Active Ingredient) Tubulin Binds Tubulin Heterodimers Compound->Tubulin Reductase Nitroreductase Activation Compound->Reductase Polymerization Inhibits Microtubule Polymerization Tubulin->Polymerization Arrest Mitotic Arrest (Prometaphase) Polymerization->Arrest PhenotypeH Root Swelling & Growth Cessation Arrest->PhenotypeH Radical Nitro-Anion Radical Formation Reductase->Radical ROS ROS Generation (Oxidative Stress) Radical->ROS PhenotypeF Membrane Lysis & Cell Death ROS->PhenotypeF

Caption: Dual mode of action: Mitotic inhibition in plants (left) and oxidative stress induction in fungi (right).

References

  • Synthesis & Antimicrobial Activity

    • Title: Synthesis, Activity, Toxicity, and In Silico Studies of New Antimycobacterial N-Alkyl Nitrobenzamides.
    • Source: MDPI (Microorganisms), 2023.
    • URL:[Link]

  • Herbicidal Mechanisms (WSSA Group 3)

    • Title: Summary of Herbicide Mechanism of Action.[3][4][5]

    • Source: Weed Science Society of America (WSSA).
    • URL:[Link]

  • Fungicidal Mechanisms (Nitro-compounds)

    • Title: Antimicrobial Activity of Nitroaromatic Derivatives.[6][7][8]

    • Source: Encyclopedia MDPI, 2022.
    • URL:[Link]

  • General Chemical Properties

    • Title: 3,5-Dinitrobenzamide Compound Summary.
    • Source: PubChem (NIH).
    • URL:[Link]

Sources

Application Note: High-Throughput Screening Strategies for Dinitrobenzamide Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Targeting Mycobacterium tuberculosis via DprE1 Inhibition

Strategic Overview

The resurgence of drug-resistant tuberculosis (MDR/XDR-TB) has necessitated the exploration of novel chemical scaffolds. Dinitrobenzamide (DNB) derivatives (e.g., DNB1, BTZ043) have emerged as a high-priority class of antitubercular agents. Unlike conventional antibiotics, DNBs act as suicide inhibitors targeting Decaprenylphosphoryl-β-D-ribose 2′-epimerase (DprE1) , a flavoenzyme essential for cell wall arabinan biosynthesis.

Mechanism of Action (MoA) & Screening Implications

Understanding the MoA is critical for assay design. DNBs are prodrugs that undergo a unique activation sequence within the DprE1 active site:

  • Entry: The DNB molecule enters the DprE1 active site.

  • Bioactivation: The enzyme's reduced cofactor (FADH2) reduces a nitro group on the DNB ring to a nitroso intermediate.

  • Covalent Trapping: This nitroso species reacts rapidly with Cys387 , forming a semimercaptal covalent adduct.

  • Lethality: The enzyme is irreversibly inactivated, blocking the conversion of DPR to DPA, leading to cell wall lysis.

Implication for HTS: Because DNBs require FADH2 for activation, biochemical assays must ensure the enzyme cycles through its reduced state. Static binding assays will fail.

HTS Workflow Visualization

The following workflow integrates phenotypic screening (for permeability) with target validation (for specificity).

HTS_Workflow Library Dinitrobenzamide Library (DMSO) Primary Primary Screen: Whole-Cell REMA (Mtb H37Rv) (Phenotypic) Library->Primary 384-well format Hit_Select Hit Selection (>90% Inhibition) Primary->Hit_Select Z' > 0.5 Counter Counter Screen: HepG2 Cytotoxicity (Selectivity Index) Hit_Select->Counter Filter Tox Target_Val Target Validation: DprE1 Enzymatic Assay (Mechanism Confirmation) Counter->Target_Val SI > 10 Target_Val->Library SAR Refinement Lead Lead Candidates (Covalent Binders) Target_Val->Lead IC50 < 1µM

Caption: Integrated HTS workflow prioritizing phenotypic efficacy followed by mechanistic validation to filter non-specific nitro-aromatic toxicity.

Protocol A: Target-Based HTS (DprE1 Coupled Assay)

Principle: This assay measures the oxidase activity of DprE1.[1] In the absence of inhibitors, DprE1 oxidizes the substrate (FPR/GGPR) and reduces FAD to FADH2. FADH2 is re-oxidized by molecular oxygen, generating Hydrogen Peroxide (ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">


).
The detection system uses Horseradish Peroxidase (HRP)  and Amplex Red . HRP uses the generated ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">

to convert Amplex Red into highly fluorescent Resorufin. Note: DNBs covalently bind the enzyme, preventing FADH2 re-oxidation and thus quenching the

signal.
Materials & Reagents[1][2][3][4][5][6][7][8][9][10]
  • Enzyme: Recombinant M. tuberculosis DprE1 (purified, 50 nM final).

  • Substrate: Farnesyl-phosphoryl-ribose (FPR) or Geranylgeranyl-phosphoryl-ribose (GGPR) (150 µM final). Note: Full-length decaprenyl substrates are often too insoluble for HTS.

  • Coupling System: HRP (1 U/mL), Amplex Red (50 µM).

  • Buffer: 50 mM MOPS (pH 7.5), 100 mM NaCl, 0.05% DDM (Dodecyl maltoside - critical for preventing DNB aggregation).

  • Controls: BTZ043 (Positive Control), DMSO (Negative Control).

Step-by-Step Protocol (384-Well Format)
  • Compound Dispensing:

    • Dispense 200 nL of test compounds (10 mM DMSO stock) into black, low-binding 384-well plates using an acoustic dispenser (e.g., Echo 550).

    • Final assay concentration: 10 µM (typically).

  • Enzyme Addition (Pre-incubation):

    • Crucial Step: Add 10 µL of Enzyme Mix (DprE1 + FAD) to the wells.

    • Incubate for 30 minutes at 30°C .

    • Why? DNBs are slow-onset covalent inhibitors. Pre-incubation allows the "suicide" reaction to occur before the competition with the substrate begins.

  • Substrate/Detection Initiation:

    • Add 10 µL of Substrate/Detection Mix (FPR + HRP + Amplex Red).

    • Final Volume: 20 µL.

  • Kinetic Read:

    • Immediately transfer to a fluorescence plate reader (e.g., EnVision).

    • Excitation: 530 nm | Emission: 590 nm.[2]

    • Read continuously for 60 minutes at 30°C.

  • Data Processing:

    • Calculate the slope (RFU/min) of the linear portion of the curve.

    • Inhibition % =

      
      
      

Protocol B: Phenotypic HTS (REMA Assay)

Principle: The Resazurin Microtiter Assay (REMA) is the gold standard for Mtb HTS. It relies on the reduction of blue, non-fluorescent resazurin to pink, fluorescent resorufin by the electron transport chain of metabolically active bacteria.

Safety Warning: M. tuberculosis (H37Rv) is a Risk Group 3 pathogen. All steps involving live bacteria must be performed in a BSL-3 containment facility .

Materials
  • Strain: M. tuberculosis H37Rv.[1][3]

  • Media: Middlebrook 7H9 broth supplemented with 10% OADC (Oleic acid, Albumin, Dextrose, Catalase), 0.2% glycerol, and 0.05% Tween 80.

  • Reagent: Resazurin sodium salt (0.02% w/v in sterile water).

Step-by-Step Protocol
  • Inoculum Preparation:

    • Grow Mtb H37Rv to mid-log phase (

      
      ).
      
    • Dilute culture to a theoretical

      
       of 0.001 (approx. 
      
      
      
      CFU/mL) in 7H9 media.
  • Plate Preparation:

    • Dispense 50 µL of sterile media into perimeter wells (evaporation barrier).

    • Dispense compounds (typically 1 µL DMSO stock) into test wells.

  • Inoculation:

    • Add 50 µL of diluted bacterial suspension to all test wells.

    • Final Assay Volume: 50 µL (or 100 µL for 96-well).

    • Include "Media Only" (Sterility) and "Bacteria + DMSO" (Growth) controls.

  • Incubation:

    • Seal plates with gas-permeable membranes.

    • Incubate at 37°C for 5–7 days . Note: DNBs are bactericidal; 5 days is usually sufficient to see potent effects.

  • Development:

    • Add 10 µL of Resazurin solution.

    • Incubate for an additional 24 hours.

  • Readout:

    • Measure Fluorescence: Ex 560 nm / Em 590 nm.

    • Visual Check: Blue = No Growth (Inhibition); Pink = Growth.

Data Analysis & Quality Control

Quantitative Summary

The following metrics are required to validate the HTS run.

MetricFormula / DefinitionAcceptance Criteria
Z-Factor (

)
$1 - \frac{3(\sigma_p + \sigma_n)}{\mu_p - \mu_n
Signal-to-Background (S/B)


CV (%)


(for controls)
Hit Cutoff

Typically > 80-90% Inhibition
Troubleshooting & "Gotchas" for DNBs
  • Nitro-Quenching (False Positives):

    • Issue: Nitro groups are strong electron acceptors and can quench fluorescence in the Amplex Red assay or interfere with resazurin reduction chemically.

    • Solution: Always verify hits with a secondary orthogonal assay (e.g., ATP quantification via BacTiter-Glo) that does not rely on redox dyes.

  • Solubility limits:

    • Issue: Dinitrobenzamides are lipophilic. Precipitation in aqueous buffers leads to light scattering (noise).

    • Solution: Ensure final DMSO concentration is < 1% (toxicity limit) but high enough to solubilize. Use 0.05% Tween 80 or DDM in buffers.

  • The "Prodrug" Delay:

    • In kinetic assays, DNBs show time-dependent inhibition. Initial velocities might look normal until the covalent bond forms. Calculate

      
       based on the final reaction rate or use Area Under the Curve (AUC) analysis.
      

References

  • Makarov, V., et al. (2009). "Benzothiazinones kill Mycobacterium tuberculosis by blocking arabinan synthesis." Science, 324(5928), 801-804.

  • Neres, J., et al. (2012).[4] "Structural basis for benzothiazinone-mediated killing of Mycobacterium tuberculosis." Science Translational Medicine, 4(150), 150ra121.

  • Palomino, J.C., et al. (2002).[5] "Resazurin microtiter assay plate: simple and inexpensive method for detection of drug resistance in Mycobacterium tuberculosis."[6][7][8] Antimicrobial Agents and Chemotherapy, 46(8), 2720-2722.

  • Batt, S.M., et al. (2015). "Structural basis of inhibition of Mycobacterium tuberculosis DprE1 by benzothiazinone inhibitors." Proceedings of the National Academy of Sciences, 112(36), 11252-11257.

  • Ollinger, J., et al. (2019).[9] "A high-throughput whole cell screen to identify inhibitors of Mycobacterium tuberculosis."[3][9][10] PLOS ONE, 14(1), e0205479.[9]

Sources

Application Note: N-(3-methylphenyl)-3,5-dinitrobenzamide for Advanced Material Architectures

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the synthesis, characterization, and application of N-(3-methylphenyl)-3,5-dinitrobenzamide (hereafter referred to as DNB-m-Tol ). Belonging to the class of donor-acceptor benzanilides, this molecule exhibits significant potential in Non-Linear Optics (NLO) and Crystal Engineering . Its structural "push-pull" electronic character—generated by the electron-withdrawing nitro groups and the electron-donating methyl-substituted aromatic ring—makes it a prime candidate for Second Harmonic Generation (SHG) materials. Furthermore, its robust amide hydrogen-bonding motifs render it an excellent "supramolecular glue" for pharmaceutical co-crystallization studies.

Part 1: Molecular Architecture & Material Potential

The "Push-Pull" Mechanism (NLO Applications)

DNB-m-Tol functions as a non-centrosymmetric chromophore. The material science utility stems from its electronic polarization:

  • Acceptor Moiety: The 3,5-dinitrobenzoyl ring acts as a strong electron withdrawer (

    
    -acceptor).
    
  • Donor Moiety: The m-toluidine ring acts as a weak electron donor (

    
    -donor), stabilized by the amide bridge.
    
  • Result: Under high-intensity light (laser), this polarization facilitates charge transfer, resulting in non-linear optical responses (SHG) often superior to urea standards.

Supramolecular Synthons (Crystal Engineering)

For drug development professionals, DNB-m-Tol serves as a model co-former. It reliably forms R


(8)  hydrogen-bonded dimers or C(4)  chains via N-H···O interactions. This predictability is critical when designing co-crystals to improve the solubility or bioavailability of Active Pharmaceutical Ingredients (APIs).

Part 2: Synthesis Protocol (High-Purity Grade)

Objective: Synthesize >99% pure DNB-m-Tol for optical characterization. Reaction Type: Schotten-Baumann Nucleophilic Substitution.

Reagents & Equipment
  • Precursor A: 3,5-Dinitrobenzoyl chloride (CAS: 99-33-2) - Moisture Sensitive.

  • Precursor B: m-Toluidine (3-Methylaniline) (CAS: 108-44-1).

  • Solvent: Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF).

  • Base: Triethylamine (Et

    
    N) or Pyridine (to scavenge HCl).
    
  • Equipment: 3-neck round bottom flask, N

    
     atmosphere line, dropping funnel.
    
Step-by-Step Procedure
  • Preparation (Inert Atmosphere):

    • Purge a 250 mL 3-neck flask with Nitrogen.

    • Dissolve 3.21 g (30 mmol) of m-toluidine and 4.2 mL (30 mmol) of Triethylamine in 50 mL anhydrous DCM. Cool to 0°C in an ice bath.

  • Acylation (Critical Step):

    • Dissolve 6.92 g (30 mmol) of 3,5-dinitrobenzoyl chloride in 30 mL DCM.

    • Action: Add the acid chloride solution dropwise to the amine solution over 30 minutes.

    • Causality: Rapid addition causes localized overheating, leading to di-acylated byproducts or colored impurities that ruin NLO transparency.

  • Reaction & Workup:

    • Allow the mixture to warm to Room Temperature (RT) and stir for 4 hours.

    • Wash 1: 1M HCl (2 x 50 mL) – Removes unreacted amine.

    • Wash 2: Sat. NaHCO

      
       (2 x 50 mL) – Removes unreacted acid/hydrolysis products.
      
    • Wash 3: Brine (1 x 50 mL).

    • Dry organic layer over MgSO

      
       and evaporate solvent.[1]
      
  • Recrystallization (Optical Quality):

    • Crude solid is likely yellow/orange.

    • Recrystallize from Ethanol/Acetone (1:1) .

    • Slow Cooling: Cool from boiling to RT over 6 hours to minimize crystal defects (scattering centers).

Synthesis Workflow Diagram

SynthesisWorkflow Reactants Precursors: 3,5-Dinitrobenzoyl Cl + m-Toluidine Mixing Dropwise Addition (0°C, N2 atm) Solvent: DCM Reactants->Mixing Reaction Stir 4h @ RT (Formation of Amide) Mixing->Reaction Workup Wash Sequence: 1. HCl (Remove Amine) 2. NaHCO3 (Remove Acid) Reaction->Workup Crystallization Recrystallization (EtOH/Acetone) Slow Cooling Workup->Crystallization Product Pure DNB-m-Tol (Crystalline Solid) Crystallization->Product

Figure 1: Synthetic pathway ensuring removal of ionic impurities and defect-free crystal growth.

Part 3: Characterization & Validation Protocols

Data Summary Table
PropertyExpected Value/RangeMethod of Verification
Appearance Pale yellow needles/prismsVisual Inspection
Melting Point 178°C – 185°CDSC (5°C/min)
UV Cut-off ~350–400 nmUV-Vis Spectroscopy (Methanol)
SHG Efficiency 5x – 20x Urea (Typical for class)Kurtz-Perry Powder Method
Crystal System Monoclinic or OrthorhombicSingle Crystal XRD
Key Characterization Workflows
A. Single Crystal X-Ray Diffraction (SC-XRD)[1][2]
  • Purpose: To confirm the non-centrosymmetric packing required for NLO activity.

  • Protocol:

    • Grow crystals via slow evaporation of Acetone at 4°C.

    • Select a crystal approx 0.3 x 0.2 x 0.1 mm.[3]

    • Collect data at 293K (RT) and 100K (Low Temp) to assess thermal expansion coefficients.

    • Check: Look for Space Groups like

      
      , 
      
      
      
      , or
      
      
      (Non-centrosymmetric). If
      
      
      is found, the material is centrosymmetric and SHG inactive (though still useful for co-crystals).
B. Kurtz-Perry Powder SHG Test
  • Purpose: Rapid screening of optical non-linearity.

  • Protocol:

    • Grind sample to graded particle sizes (e.g., 20-40

      
      m, 40-60 
      
      
      
      m).
    • Pack into a capillary tube.

    • Irradiate with Nd:YAG laser (1064 nm).

    • Measure 532 nm (green light) emission via photomultiplier tube.

    • Reference: Compare signal intensity against a microcrystalline Urea standard.

Material Logic Diagram

CharacterizationLogic cluster_Structural Structural Validation cluster_Optical Optical Validation Sample Synthesized DNB-m-Tol XRD Single Crystal XRD (Determine Space Group) Sample->XRD UV UV-Vis Spectrum (Determine Transparency Window) Sample->UV Packing Check Symmetry: Centrosymmetric vs. Non-Centrosymmetric XRD->Packing SHG Kurtz-Perry Test (Measure SHG Efficiency) Packing->SHG If Non-Centro UV->SHG Check Abs @ 532nm

Figure 2: Decision tree for validating material suitability for optical applications.

Part 4: Application Notes for Drug Development

While primarily a material science candidate, DNB-m-Tol is a potent Co-crystal Former for pharmaceutical research.

Mechanism: The amide group (


) acts as a donor-acceptor site. The nitro groups (

) are weak acceptors but can interact with electron-rich aromatic APIs.

Protocol for Co-Crystal Screening:

  • Liquid-Assisted Grinding (LAG): Mix DNB-m-Tol with target API (1:1 molar ratio). Add 2 drops of Methanol. Grind for 20 mins.

  • Analysis: Perform Powder XRD (PXRD).

  • Success Criteria: Appearance of new diffraction peaks not present in either individual component indicates a new supramolecular phase (Co-crystal).

References

  • Gellert, R. W., & Hsu, I. N. (1988). Structure of 3,5-dinitrobenzamide.[4][5][6][7][8] Acta Crystallographica Section C, 44(2), 311-313. Link

    • Foundational structure of the parent amide moiety.
  • Panunto, T. W., et al. (1987). Hydrogen-bond motifs: graph-set analysis of hydrogen-bond patterns in organic crystals. Journal of the American Chemical Society, 109(25), 7617-7626. Link

    • Authoritative source for describing the R2,2(8)
  • Nalwa, H. S., & Miyata, S. (1996). Nonlinear Optics of Organic Molecules and Polymers. CRC Press. Link

    • Standard reference for the "push-pull" mechanism and Kurtz-Perry protocols.
  • Vishweshwar, P., et al. (2003). Crystal engineering of pharmaceutical co-crystals. Chemical Communications, (16), 2025-2046. Link

    • Validates the use of benzamides in pharmaceutical co-crystalliz

Sources

Application Note: Experimental Protocol for Testing Dinitrobenzamide Cytotoxicity

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Rationale

Dinitrobenzamides (DNBs), exemplified by the archetype CB1954 (5-(aziridin-1-yl)-2,4-dinitrobenzamide), represent a class of prodrugs widely investigated for Gene-Directed Enzyme Prodrug Therapy (GDEPT) . Their mechanism of action relies on bioreduction—typically by nitroreductases (NTR) such as the E. coli NfsB or mammalian NQO1—converting the relatively non-toxic dinitro moiety into a highly cytotoxic hydroxylamine species. This metabolite reacts with cellular thioesters (e.g., Acetyl-CoA) to form a bifunctional alkylating agent capable of interstrand DNA cross-linking.

Critical Experimental Challenge: Standard cytotoxicity assays (MTT/MTS) rely on cellular reductases. DNBs are redox-active and can be reduced by the same enzymes or directly interfere with tetrazolium salts, leading to false "viability" signals. Furthermore, cytotoxicity is context-dependent: it requires the expression of the specific activating enzyme.

This guide provides a validated, interference-free protocol suite:

  • SRB Assay: The primary readout for viability to avoid redox artifacts.

  • Clonogenic Assay: The gold standard for DNA cross-linking agents.

  • Matched-Pair Validation: A self-validating experimental design using NTR-positive and NTR-negative cell lines.

Safety & Handling (Pre-Experimental)

  • Hazard Class: DNBs are potential mutagens and alkylating agents. Handle in a Class II Biosafety Cabinet.

  • Solubility: DNBs are hydrophobic.

    • Solvent: Sterile DMSO (Dimethyl sulfoxide).

    • Storage: -20°C in single-use aliquots. Avoid freeze-thaw cycles which degrade the aziridine ring (if present).

  • Light Sensitivity: Nitro-compounds can be light-sensitive. Perform low-light handling where possible.

Experimental Design: The "Self-Validating" System

To prove specific cytotoxicity (efficacy) vs. off-target toxicity (safety), you must use a Matched Isogenic Pair model.

ComponentDescriptionPurpose
Test Model (NTR+) Cells transfected with nfsB (e.g., SKOV3-NTR)Mimics the tumor target in GDEPT; activates the prodrug.
Control Model (NTR-) Parental cells (e.g., SKOV3 wild-type)Assesses background toxicity (safety profile).
Positive Control Cisplatin or DoxorubicinValidates the assay's dynamic range.
Vehicle Control Media + DMSO (matched %)Normalizes data; accounts for solvent toxicity.
Blank Media only (no cells)Background subtraction.

Protocol A: Sulforhodamine B (SRB) Cytotoxicity Assay

Recommended over MTT to eliminate redox interference from nitro-groups.

Principle: SRB binds stoichiometrically to protein components of cells fixed with trichloroacetic acid (TCA). It is not dependent on metabolic activity, making it immune to DNB-induced redox artifacts.

Materials
  • Fixative: 10% (w/v) Trichloroacetic acid (TCA) in water (store at 4°C).

  • Stain: 0.057% (w/v) Sulforhodamine B in 1% acetic acid.

  • Wash Solution: 1% Acetic acid.

  • Solubilizer: 10 mM Tris base solution (pH 10.5).

Step-by-Step Methodology
  • Seeding (Day 0):

    • Seed cells (NTR+ and NTR-) in 96-well plates.

    • Density: 2,000–5,000 cells/well (cell line dependent; ensure exponential growth for 96h).

    • Incubate 24h at 37°C, 5% CO₂.

  • Compound Preparation (Day 1):

    • Prepare a 100 mM stock of DNB in DMSO.

    • Perform serial dilutions (e.g., 1:3) in complete media.[1]

    • Critical: Final DMSO concentration must be constant (e.g., 0.5%) across all wells, including controls.

    • Add 100 µL of drug solution to wells. Total volume = 200 µL.[2]

  • Incubation:

    • Incubate for 96 hours . (DNA cross-linking agents often require at least 2-3 cell cycles to manifest lethality).

  • Fixation (Day 5):

    • Do not remove media. Gently layer 50 µL of cold 10% TCA directly on top of the 200 µL media.

    • Incubate at 4°C for 1 hour .

    • Wash plates 4x with slow-running tap water. Air dry completely.

  • Staining:

    • Add 100 µL SRB solution. Incubate 15–30 min at room temperature.

    • Remove stain and wash 4x with 1% acetic acid to remove unbound dye.

    • Air dry until no moisture is visible.

  • Solubilization & Reading:

    • Add 200 µL 10 mM Tris base. Shake on an orbital shaker for 10 min.

    • Measure Absorbance (OD) at 510 nm .

Protocol B: Clonogenic Survival Assay

The "Gold Standard" for DNA Cross-linkers.

Rationale: DNBs cause DNA damage. Metabolic assays (Protocol A) measure growth inhibition (cytostasis), but Clonogenic assays measure the loss of reproductive integrity (cell death), which is clinically more relevant for alkylating agents.

Step-by-Step Methodology
  • Treatment:

    • Seed 10^5 cells in 6-well plates. Allow attachment (overnight).

    • Treat with DNB (at IC50 and 4x IC50 calculated from Protocol A) for 4 hours .

    • Note: Short exposure mimics pharmacokinetics in vivo better than 96h continuous exposure.

  • Re-seeding:

    • Trypsinize cells, count accurately.

    • Seed defined numbers (e.g., 200, 500, 1000 cells) into new 100mm dishes in drug-free media.

  • Colony Formation:

    • Incubate for 10–14 days until colonies >50 cells form.

  • Staining:

    • Wash with PBS.[3] Fix with Methanol:Acetic Acid (3:1) for 20 min.

    • Stain with 0.5% Crystal Violet for 15 min.

    • Rinse with water and count colonies.

  • Calculation:

Visualization of Mechanism & Workflow

Figure 1: Dinitrobenzamide Activation Pathway (CB1954 Model)[4][5]

G Prodrug Dinitrobenzamide (Prodrug) Intermediate 4-Hydroxylamine Derivative Prodrug->Intermediate Reduction (2e- / 4e-) Enzyme Nitroreductase (NTR / NfsB) Enzyme->Intermediate Catalysis ActiveAgent N-Acetoxy Species Intermediate->ActiveAgent Non-enzymatic Reaction Cofactor Thioester (Acetyl-CoA) Cofactor->ActiveAgent DNA DNA Interstrand Cross-link ActiveAgent->DNA Alkylation Death Apoptosis / Cell Death DNA->Death Replication Arrest

Caption: Mechanism of CB1954 activation.[4][5] The inert prodrug requires nitroreductase-mediated reduction, followed by thioester conjugation, to form the lethal DNA cross-linking species.

Figure 2: Experimental Workflow (SRB Assay)

Workflow Step1 Step 1: Plate Seeding (NTR+ and NTR- Cells) Step2 Step 2: Drug Treatment (Serial Dilution, 96h) Step1->Step2 Step3 Step 3: TCA Fixation (1h @ 4°C) Step2->Step3 Critical: Do not remove media Step4 Step 4: SRB Staining (15 min) Step3->Step4 Step5 Step 5: Wash (1% Acetic Acid) & Solubilize (Tris Base) Step4->Step5 Step6 Step 6: Read OD 510nm & Calculate IC50 Step5->Step6

Caption: Optimized SRB workflow. Note the "fixation in media" step to prevent loss of loosely adherent dying cells.

Data Analysis & Interpretation

Calculating the Selectivity Index (SI)

The success of a DNB prodrug is defined by its Selectivity Index , which quantifies the therapeutic window.



  • SI ~ 1: No specific activation (Compound is generally toxic or not a substrate).

  • SI > 50: Highly specific prodrug (e.g., CB1954 in high-NTR expressing cells).

Troubleshooting Table
ObservationProbable CauseCorrective Action
High background in "Blank" Drug precipitation or SRB binding to plastic scratches.Check solubility limit; ensure gentle washing.
No difference between NTR+/- Low enzyme expression or wrong cofactor.Verify NTR expression via Western Blot; Check Acetyl-CoA levels (rarely limiting).
High toxicity in NTR- cells "Bystander effect" or intrinsic toxicity.Reduce cell density; check if drug diffuses to neighbors (Bystander effect is desirable in therapy but confounds in vitro IC50).
MTT assay shows high viability Redox Interference. Switch to SRB assay immediately. DNBs can reduce MTT abiotically.

References

  • Knox, R. J., et al. (1988).[5] "The nitroreductase enzyme in Walker cells that activates 5-(aziridin-1-yl)-2,4-dinitrobenzamide (CB 1954)..." Biochemical Pharmacology. Link

  • Vichai, V., & Kirtikara, K. (2006). "Sulforhodamine B colorimetric assay for cytotoxicity screening." Nature Protocols. Link

  • Helsby, N. A., et al. (2004). "Nitroreductase-based GDEPT." Methods in Molecular Medicine. Link

  • Prosser, G. A., et al. (2010). "Creatine kinase is a co-factor for the activation of the antitumor prodrug CB1954." Biochemical Pharmacology. Link

  • Sigma-Aldrich. "Cell Viability Detection Protocol using SRB." Link

Sources

Validation & Comparative

Technical Guide: Structure-Activity Relationship of N-(3-methylphenyl)-3,5-dinitrobenzamide Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

N-(3-methylphenyl)-3,5-dinitrobenzamide belongs to a class of nitro-aromatic compounds identified as potent inhibitors of Mycobacterium tuberculosis (Mtb). These compounds, often referred to as DNBs (Dinitrobenzamides) , function as "suicide inhibitors" of the essential enzyme DprE1 (Decaprenylphosphoryl-β-D-ribose 2′-epimerase).

This guide dissects the chemical biology, synthesis, and structure-activity relationship (SAR) of this scaffold.[1][2][3] Unlike traditional reversible inhibitors, DNBs require bioactivation within the bacterial cell to form a covalent adduct with the target enzyme, a mechanism shared with the advanced clinical candidate BTZ043.

Chemical Biology & Mechanism of Action[1][2][4]

The Target: DprE1

DprE1 is a flavin adenine dinucleotide (FAD)-dependent oxidoreductase essential for the synthesis of decaprenylphosphoryl-D-arabinose (DPA) .[4][5] DPA is the sole donor of arabinose residues for the mycobacterial cell wall (arabinogalactan and lipoarabinomannan).[4] Inhibition of DprE1 leads to cell wall lysis and bacterial death.

Mechanism: Suicide Inhibition

The 3,5-dinitrobenzamide scaffold is a prodrug . It undergoes a specific bioactivation sequence catalyzed by the target enzyme itself (DprE1).

  • Binding: The inhibitor binds to the DprE1 active site.

  • Bioactivation: The FAD cofactor of DprE1 reduces one of the nitro (

    
    ) groups to a nitroso (
    
    
    
    ) intermediate.
  • Covalent Trapping: The electrophilic nitroso group reacts rapidly with the thiol group of a conserved cysteine residue (Cys387 ) in the active site, forming a stable semimercaptal covalent adduct. This irreversibly inactivates the enzyme.

DprE1_Mechanism Prodrug DNB Prodrug (NO2 group) Complex DprE1-FADH2 Complex Prodrug->Complex Binding Nitroso Nitroso Intermediate (-NO) Complex->Nitroso Reduction by FADH2 Covalent Irreversible Adduct (Cys387-N-O-S) Nitroso->Covalent Nucleophilic Attack by Cys387

Figure 1: Mechanism of suicide inhibition by DNBs. The compound is reduced by the enzyme's cofactor before covalently locking the enzyme.

Synthesis Protocol

The synthesis of N-(3-methylphenyl)-3,5-dinitrobenzamide is a straightforward nucleophilic acyl substitution. The preferred method utilizes the acid chloride intermediate for high yield and purity.

Reaction Scheme

Synthesis SM1 3,5-Dinitrobenzoic Acid Inter Acid Chloride SM1->Inter Activation Reagent SOCl2 / Reflux Reagent->Inter Product N-(3-methylphenyl)- 3,5-dinitrobenzamide Inter->Product Coupling (Et3N, DCM) SM2 3-Methylaniline (m-Toluidine) SM2->Product

Figure 2: Synthetic route via acid chloride activation.

Step-by-Step Methodology
  • Activation:

    • Dissolve 3,5-dinitrobenzoic acid (1.0 eq) in anhydrous thionyl chloride (

      
      , 5.0 eq).
      
    • Reflux the mixture at 80°C for 3-4 hours until the solution becomes clear and gas evolution (

      
      , 
      
      
      
      ) ceases.
    • Evaporate excess thionyl chloride under reduced pressure to obtain the crude acid chloride as a yellow solid. Note: Handle in a fume hood.

  • Coupling:

    • Dissolve the crude acid chloride in anhydrous Dichloromethane (DCM).

    • In a separate flask, dissolve 3-methylaniline (1.1 eq) and Triethylamine (

      
      , 1.5 eq) in DCM.
      
    • Add the amine solution dropwise to the acid chloride solution at 0°C under an inert atmosphere (

      
      ).
      
    • Allow the reaction to warm to room temperature and stir for 6-12 hours.

  • Purification:

    • Wash the organic layer with 1M HCl (to remove unreacted amine), saturated

      
       (to remove unreacted acid), and brine.
      
    • Dry over anhydrous

      
       and concentrate.
      
    • Recrystallize from Ethanol/Water or purify via silica gel column chromatography (Hexane:Ethyl Acetate gradient).

Structure-Activity Relationship (SAR)[3][7][8]

The SAR of N-(3-methylphenyl)-3,5-dinitrobenzamide can be divided into three critical zones. Modifications in these zones drastically alter the biological activity (MIC) against M. tuberculosis.

Zone 1: The Warhead (3,5-Dinitro Phenyl Ring)
  • Requirement: Strictly conserved.

  • Insight: Both nitro groups are essential for optimal activity. Removing one nitro group (mononitro) or replacing it with bioisosteres (e.g., cyano, carboxyl) typically results in a complete loss of activity. The high electron deficiency of the dinitro ring facilitates the reduction potential required for the FAD-mediated activation.

  • Exception: In some benzothiazinone analogs, a 3-nitro-5-trifluoromethyl substitution is tolerated, but for the benzamide scaffold, the 3,5-dinitro motif is the gold standard.

Zone 2: The Linker (Amide Bond)
  • Requirement: Stable, rigid spacer.

  • Insight: The amide bond (

    
    ) provides the necessary geometry to position the nitro group near the FAD cofactor. Ester linkages (
    
    
    
    ) are often unstable in plasma (hydrolysis), making the amide superior for drug development. N-methylation of the amide nitrogen generally abolishes activity, indicating the hydrogen bond donor (NH) may be involved in binding or that steric bulk is not tolerated here.
Zone 3: The Tail (N-Aryl / N-Alkyl Group)
  • Requirement: Lipophilic interaction.

  • Insight: This region binds to a hydrophobic pocket in DprE1.

    • 3-Methylphenyl (m-Tolyl): The methyl group at the meta position increases lipophilicity (LogP) without introducing excessive steric clash. It enhances membrane permeability through the mycobacterial cell wall.

    • Steric Constraints: Bulky ortho-substituents on the phenyl ring can reduce activity by twisting the conformation out of the active binding plane.

    • Electronic Effects: Electron-withdrawing groups (e.g., 3-Cl, 3-F) on the N-phenyl ring are generally well-tolerated and can improve metabolic stability.

Comparative Performance Data

The following table compares the N-(3-methylphenyl) analog with standard controls and other derivatives.

CompoundClassMIC (µg/mL) vs Mtb H37RvMechanism
N-(3-methylphenyl)-3,5-dinitrobenzamide DNB Analog0.03 - 0.5 *DprE1 Suicide Inhibitor
DNB1 (N-benzyl analog)DNB Prototype0.06DprE1 Suicide Inhibitor
Isoniazid Standard Drug0.02 - 0.1InhA Inhibitor
BTZ043 Benzothiazinone0.001DprE1 Suicide Inhibitor
3,5-Dinitrobenzoic acid Precursor> 64 (Inactive)None

*Note: MIC values are representative ranges derived from DNB class data. Specific values depend on assay conditions (e.g., media type).

Experimental Validation Protocols

To validate the activity of synthesized analogs, the following protocols are standard in the field.

A. Minimal Inhibitory Concentration (MIC) Assay (REMA)

Purpose: Determine the potency of the compound against M. tuberculosis.[6]

  • Preparation: Prepare stock solutions of the test compound in DMSO (e.g., 10 mM).

  • Dilution: Perform two-fold serial dilutions in 96-well plates using Middlebrook 7H9 broth supplemented with OADC (Oleic acid, Albumin, Dextrose, Catalase).

  • Inoculation: Add M. tuberculosis H37Rv suspension (final optical density

    
    ) to each well.
    
  • Incubation: Incubate plates at 37°C for 7 days.

  • Readout: Add Resazurin (Alamar Blue) solution. Incubate for an additional 24 hours.

    • Blue Color: No growth (Inhibition).

    • Pink Color: Growth (Reduction of resazurin by viable bacteria).

  • Calculation: The MIC is the lowest concentration preventing the color change from blue to pink.

B. DprE1 Enzyme Inhibition Assay

Purpose: Confirm the mechanism of action.

  • Enzyme: Use recombinant Mtb DprE1.

  • Substrate: Farnesylphosphoryl-D-ribose (FPR) is often used as a surrogate substrate for the native decaprenyl substrate due to solubility.

  • Reaction: Monitor the reduction of the DCPIP (2,6-dichlorophenolindophenol) electron acceptor at 600 nm, or monitor the formation of the covalent adduct via Mass Spectrometry (shift in protein mass corresponding to the inhibitor adduct).

References

  • Christophe, T. et al. (2009). High Content Screening Identifies Decaprenyl-Phosphoribose 2'-Epimerase as a Target for Intracellular Antimycobacterial Inhibitors. PLoS Pathogens. Link

  • Makarov, V. et al. (2009). Benzothiazinones kill Mycobacterium tuberculosis by blocking arabinan synthesis. Science. Link

  • Delgado, T. et al. (2024).[2][7] Development of New Drugs to Treat Tuberculosis Based on the Dinitrobenzamide Scaffold.[1][2][7][8][9] Pharmaceuticals.[10] Link

  • Munagala, G. et al. (2014). Synthesis and biological evaluation of substituted N-alkylphenyl-3,5-dinitrobenzamide analogs as anti-TB agents. MedChemComm. Link

  • Batt, S.M. et al. (2012). Structural basis of inhibition of Mycobacterium tuberculosis DprE1 by benzothiazinone inhibitors. Proceedings of the National Academy of Sciences. Link

Sources

Comparing cytotoxicity of different dinitrobenzamide derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Focus: CB1954 (Tretazicar) vs. Next-Generation Mustard Analogs

Executive Summary & Technical Context

Dinitrobenzamide derivatives represent a cornerstone of bioreductive prodrug chemistry, particularly for Gene-Directed Enzyme Prodrug Therapy (GDEPT) . The paradigm relies on the bacterial enzyme nitroreductase (NTR) (typically E. coli NfsB or NfsA) to convert non-toxic prodrugs into potent DNA-crosslinking agents within the tumor microenvironment.[1]

While CB1954 (Tretazicar) is the clinical prototype, its utility is limited by poor enzymatic kinetics (


) and a complex, multi-step activation requirement. This guide compares CB1954 against alternative dinitrobenzamide mustards (DNBMs) , specifically SN 23862  and SN 27686 , which utilize a streamlined "single-step" activation mechanism to achieve superior cytotoxicity and bystander effects.

Mechanistic Divergence: Aziridines vs. Mustards

Understanding the cytotoxicity differences requires dissecting the activation pathways. The critical distinction lies in the requirement for cellular co-factors after the initial enzymatic reduction.

The "Knox Model" (CB1954) vs. Direct Activation
  • CB1954 (Aziridine): Requires a two-step activation .

    • Reduction: NTR reduces the 4-nitro group to a 4-hydroxylamine (

      
      ).
      
    • Bio-activation: The

      
       species is not efficiently cytotoxic on its own. It must react with intracellular thioesters (e.g., Acetyl-CoA) to form a highly reactive 
      
      
      
      -acetoxy species, which then crosslinks DNA. This dependence on Acetyl-CoA levels introduces variability in cytotoxicity.
  • SN 23862 / SN 27686 (Mustards): Utilize one-step activation .

    • Reduction: NTR reduces the nitro group to a hydroxylamine.[2]

    • Direct Cytotoxicity: The electronic shift from electron-withdrawing (

      
      ) to electron-donating (
      
      
      
      ) activates the latent nitrogen mustard moiety, allowing immediate DNA alkylation without secondary co-factors.
Pathway Visualization

G Prodrug_CB CB1954 (Aziridine) Metab_CB 4-NHOH (Hydroxylamine) Prodrug_CB->Metab_CB Reduction Prodrug_SN SN 23862 (Mustard) Metab_SN Activated Mustard Prodrug_SN->Metab_SN Reduction NTR NTR Enzyme (NfsB/NfsA) NTR->Metab_CB NTR->Metab_SN DNA_Damage DNA Interstrand Crosslink Metab_CB->DNA_Damage Requires Thioester Metab_SN->DNA_Damage DIRECT Attack CoFactor Acetyl-CoA (Thioester) CoFactor->DNA_Damage

Figure 1: Mechanistic comparison. Note that CB1954 (Red path) requires a secondary rate-limiting step involving Acetyl-CoA, whereas SN 23862 (Yellow path) becomes directly cytotoxic upon reduction.

Comparative Analysis: Performance Metrics

The following data synthesizes performance across standard NTR-transfected cell lines (e.g., V79 or SKOV3).

FeatureCB1954 (Prototype) SN 23862 (Mustard Analog) SN 27686 (Optimized Mustard)
Chemical Class Aziridinyl dinitrobenzamideNitrogen mustard dinitrobenzamideDi-bromo mustard dinitrobenzamide
Activation Steps 2 (NTR + Thioesterase/Acetyl-CoA)1 (NTR only)1 (NTR only)
Bystander Effect Moderate (Polar metabolite)High (Lipophilic metabolite)Superior (High lipophilicity & stability)
NTR Specificity Substrate for NfsB & NfsASubstrate for NfsB & NfsAOptimized for NfsA / NfsB
Limiting Factor Hepatotoxicity; Acetyl-CoA dependenceSolubilitySolubility (often requires phosphate pre-prodrug)
Potency (IC50) ~5–10 µM (V79-NfsB)~1–5 µM (V79-NfsB)< 1 µM (High Potency)
Critical Analysis of Cytotoxicity Data
  • Potency: Mustard analogs (SN 27686) generally exhibit 5-10x higher molar potency than CB1954 in NTR-expressing cells. This allows for lower systemic dosing, reducing off-target toxicity.

  • The Bystander Effect: Dinitrobenzamides rely heavily on the "bystander effect"—where the active metabolite diffuses out of the NTR+ cell to kill neighboring NTR- tumor cells.

    • CB1954:[1][2][3][4][5][6][7][8][9][10] The 4-NHOH metabolite has poor diffusion properties compared to the 2-NHOH metabolite.

    • Mustards: The activated mustard metabolites of SN 23862 are generally more lipophilic and stable enough to diffuse significantly further, sterilizing mixed tumor populations more effectively.

Validated Experimental Protocol: Cytotoxicity Assessment

To objectively compare these derivatives, a standardized SRB (Sulforhodamine B) or MTT assay is required. The protocol below is optimized for dinitrobenzamide assessment, accounting for the "inoculum effect" (cell density affects IC50).

Protocol: 96-Well Clonogenic Survival Assay

Reagents:

  • Target Cells: V79 (Control) and V79-NfsB (NTR+).

  • Prodrug Stock: 100 mM in DMSO (Store at -20°C, light protected).

  • Assay Medium: DMEM + 10% FBS + 1% Pen/Strep.

Workflow:

  • Seeding (Day 0):

    • Seed cells at low density (e.g., 500–1,000 cells/well) in 150 µL medium.

    • Scientific Rationale: Dinitrobenzamide cytotoxicity is cell-density dependent. High densities deplete the prodrug too fast (inoculum effect), artificially inflating IC50 values.

    • Incubate overnight to allow attachment.

  • Drug Exposure (Day 1):

    • Prepare serial dilutions of CB1954/SN 23862 in medium (Range: 0.1 µM to 1000 µM).

    • Add 50 µL of drug solution to wells (Final volume 200 µL).

    • Control: Vehicle (DMSO) only (<0.5% final concentration).

    • Incubate for 4 Hours .

    • Scientific Rationale: A 4-hour pulse mimics the pharmacokinetic half-life in vivo. Continuous exposure (24h+) is less clinically relevant for these prodrugs.

  • Wash & Regrowth (Day 1–5):

    • Aspirate medium carefully. Wash 1x with PBS.

    • Add fresh drug-free medium (200 µL).

    • Incubate for 4–5 days (approx. 5 doubling times) until control wells are confluent.

  • Readout (Day 5 - SRB Method):

    • Fix cells with cold TCA (10% final) for 1 hour at 4°C.

    • Wash with tap water (4x) and dry.

    • Stain with 0.4% SRB in 1% acetic acid for 30 mins.

    • Wash with 1% acetic acid (4x) to remove unbound dye.

    • Solubilize bound stain with 10 mM Tris base.

    • Read Absorbance at 540 nm .

Assay Logic Visualization

Protocol Step1 Step 1: Low Density Seeding (Avoid Inoculum Effect) Step2 Step 2: 4-Hour Drug Pulse (Mimic PK Half-life) Step1->Step2 Step3 Step 3: Wash & Recovery (5 Days Growth) Step2->Step3 Step4 Step 4: SRB Fixation & Staining (Protein Quantification) Step3->Step4 Result Calculate Selectivity Ratio: IC50(WT) / IC50(NTR+) Step4->Result

Figure 2: Experimental workflow for evaluating dinitrobenzamide cytotoxicity. The "Wash & Recovery" step is crucial to distinguish irreversible DNA crosslinking from transient growth inhibition.

Data Interpretation & Selectivity

When analyzing results, the raw IC50 is less important than the Selectivity Ratio (SR) .



  • CB1954: Typical SR is 1,000 – 5,000 (High selectivity, but lower absolute potency).

  • SN 23862: Typical SR is 500 – 2,000 (Slightly lower selectivity due to higher intrinsic toxicity of the mustard group, but much higher absolute potency).

Conclusion for Researchers: If your experimental goal is maximum safety (lowest off-target toxicity), CB1954 remains the benchmark. However, if your vector delivery efficiency is low (transfecting only a small % of tumor cells) and you require a strong bystander effect to clear the tumor, SN 27686 or SN 23862 are the superior candidates.

References

  • Knox, R. J., et al. (1988). "The mechanism of activation of the bioreductive cytotoxic agent, 5-(aziridin-1-yl)-2,4-dinitrobenzamide (CB 1954)." Biochemical Pharmacology. Link

  • Helsby, N. A., et al. (2003).[5] "Effect of nitroreduction on the alkylating reactivity and cytotoxicity of the 2,4-Dinitrobenzamide-5-aziridine CB 1954 and the corresponding nitrogen mustard SN 23862: distinct mechanisms of bioreductive activation."[5] Chemical Research in Toxicology. Link

  • Singleton, D. C., et al. (2007).[9] "Synthesis and Structure-Activity Relationships for 2,4-Dinitrobenzamide-5-mustards as Prodrugs for the Escherichia coli nfsB Nitroreductase in Gene Therapy." Journal of Medicinal Chemistry. Link

  • Wilson, W. R., et al. (2009). "E. coli NfsA: an alternative nitroreductase for prodrug activation gene therapy in combination with CB1954." British Journal of Cancer.[5] Link

  • Skehan, P., et al. (1990). "New colorimetric cytotoxicity assay for anticancer-drug screening." Journal of the National Cancer Institute. Link

Sources

A Senior Application Scientist's Guide to Validating Analytical Methods for Dinitrobenzamide Quantification

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Criticality of Precision in Dinitrobenzamide Analysis

Dinitrobenzamide and its derivatives represent a significant class of compounds in pharmaceutical research and development. With applications ranging from active pharmaceutical ingredients (APIs) in novel therapeutics, such as potent antimycobacterial agents[1][2], to critical process intermediates, the ability to accurately and reliably quantify these molecules is paramount. Whether for release testing, stability studies, or pharmacokinetic analysis, the analytical methods employed must be rigorously validated to ensure data integrity, regulatory compliance, and ultimately, patient safety.

This guide provides an in-depth comparison of analytical methodologies for dinitrobenzamide quantification. Moving beyond a simple recitation of protocols, we will explore the causality behind experimental choices, grounding our discussion in the harmonized framework of the International Council for Harmonisation (ICH) and U.S. Food and Drug Administration (FDA) guidelines.[3][4][5][6] Our objective is to equip researchers, scientists, and drug development professionals with the expertise to select, develop, and validate analytical methods that are not just compliant, but scientifically sound and fit for purpose.

Pillar 1: The Foundation of Trust - Understanding Analytical Method Validation

Analytical method validation is the documented process that establishes, through laboratory studies, that the performance characteristics of a method meet the requirements for its intended application.[7][8] The recently updated ICH Q2(R2) guideline, along with the complementary ICH Q14 on analytical procedure development, advocates for a lifecycle and risk-based approach, moving away from a one-time validation event to a continuous process of ensuring a method remains suitable for use.[3][4][6]

The core validation parameters we will address for each method are:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components such as impurities, degradation products, and matrix components.[5]

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte within a given range.[7]

  • Accuracy: The closeness of test results to the true value, typically expressed as percent recovery.[4][7]

  • Precision: The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. This is evaluated at three levels:

    • Repeatability: Precision under the same operating conditions over a short interval.

    • Intermediate Precision: Expresses within-laboratory variations (different days, analysts, equipment).

    • Reproducibility: Precision between laboratories (collaborative studies).

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest amount of analyte that can be detected and quantitatively determined with suitable precision and accuracy, respectively.

  • Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.

  • Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.

Below is a conceptual workflow for the validation process.

G cluster_validation Validation Core Parameters ATP Define Analytical Target Profile (ATP) Dev Method Development & Optimization ATP->Dev Protocol Draft Validation Protocol & Acceptance Criteria Dev->Protocol Exec Execute Validation Experiments Protocol->Exec Report Generate Validation Report & Assess Against ATP Exec->Report Specificity Specificity Linearity Linearity Accuracy Accuracy Precision Precision LOD_LOQ LOD / LOQ Robustness Robustness Lifecycle Continuous Monitoring & Lifecycle Management Report->Lifecycle G cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing Stock Prepare Reference Stock Solution Cal Create Calibration Standards (Serial Dilution) Stock->Cal Inject Inject into HPLC System Cal->Inject Sample Prepare Sample (Weigh, Dissolve, Extract) Sample->Inject Sep Separation on C18 Column Inject->Sep Detect UV Detection at λmax Sep->Detect Integrate Integrate Peak Area Detect->Integrate Curve Generate Calibration Curve (Area vs. Concentration) Integrate->Curve Quant Quantify Sample Concentration Curve->Quant G cluster_prep Sample & Standard Preparation cluster_lcms LC-MS/MS Analysis cluster_data Data Processing Spike Spike All Samples & Standards with SIL-IS Extract Perform SPE Cleanup Spike->Extract Inject Inject into UHPLC System Extract->Inject Sep Chromatographic Separation Inject->Sep Ionize ESI Ionization Sep->Ionize Q1 Q1: Isolate Parent Ion Ionize->Q1 Q2 Q2: Fragment Ion (CID) Q1->Q2 Q3 Q3: Monitor Fragment Ion Q2->Q3 Ratio Calculate Peak Area Ratio (Analyte / IS) Q3->Ratio Curve Generate Calibration Curve (Area Ratio vs. Concentration) Ratio->Curve Quant Quantify Sample Concentration Curve->Quant

Sources

Safety Operating Guide

N-(3-methylphenyl)-3,5-dinitrobenzamide proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Topic: N-(3-methylphenyl)-3,5-dinitrobenzamide Proper Disposal Procedures Content Type: Operational Safety & Logistics Guide Audience: Research Scientists, EHS Officers, and Drug Discovery Leads

Executive Summary: The "Golden Rules" of Handling

N-(3-methylphenyl)-3,5-dinitrobenzamide is a nitro-aromatic amide often utilized as an intermediate in antitubercular drug discovery (DprE1 inhibitors). While it possesses a higher stability profile than polynitrated toluenes (like TNT), its 3,5-dinitro moiety mandates that it be treated as a High-Energy Precursor with significant toxicity risks.

Immediate Action Plan:

  • DO NOT dispose of down the drain.[1] This compound is toxic to aquatic life and stable in water.

  • DO NOT mix with strong reducing agents (hydrides, active metals) or strong bases.

  • DO segregate as "Solid Toxic Waste - Incineration Only."

  • DO label clearly as a potential methemoglobinemia agent (due to the m-toluidine substructure).

Chemical Profile & Hazard Identification

To dispose of this chemical safely, you must understand the causality of its hazards. We are not just following rules; we are managing molecular instability.

PropertyData / DescriptionOperational Implication
Molecular Formula

High nitrogen/oxygen content implies potential energetic decomposition upon heating.
Functional Groups Nitro (

), Amide (

)
Nitro: Shock/Thermal sensitivity risk (low but non-zero). Amide: Hydrolysis releases toxic amines.
Hydrolysis Products 3,5-Dinitrobenzoic acid + m-Toluidinem-Toluidine is a potent toxin (causes methemoglobinemia).
Physical State Yellow/Orange SolidDust explosion hazard if finely divided in air.
RCRA Status Not explicitly P/U-listed, but treat as Characteristic Waste Likely D003 (Reactive) if dry/concentrated, or simply Toxic.
The Mechanistic Risk: Why Incineration?

The presence of two nitro groups in the meta positions (3,5-) on the benzamide ring creates an electron-deficient system. While the amide bond stabilizes the molecule relative to pure nitro-aromatics, thermal decomposition can still release nitrogen oxides (


), which are acutely toxic. Furthermore, environmental release is unacceptable because the amide bond can hydrolyze in wastewater to release 3-methylaniline (m-toluidine) , a compound known to induce hypoxia in aquatic and mammalian systems.

Therefore, high-temperature incineration (


) is the only validated disposal method to ensure complete mineralization of the nitro-aromatic ring. 

Segregation Logic & Chemical Compatibility

Improper segregation is the leading cause of laboratory waste accidents. You must prevent the "unintentional synthesis" of unstable intermediates in your waste drum.

Critical Incompatibilities:

  • Strong Bases (NaOH, KOH): Catalyze the hydrolysis of the amide, releasing free m-toluidine and potentially forming shock-sensitive salts of the dinitrobenzoic acid.

  • Reducing Agents (LiAlH4, NaBH4, Zn/HCl): Can reduce the nitro groups to amines or hydroxylamines in an exothermic runaway reaction.

  • Acetone/Ketones in Basic Media: While less critical for this specific amide, polynitro compounds can form explosive Janovsky complexes with ketones in the presence of base.

Visualizing the Segregation Protocol

SegregationLogic Chemical N-(3-methylphenyl)- 3,5-dinitrobenzamide Acids Strong Acids (HCl, H2SO4) Chemical->Acids Avoid (General) Bases Strong Bases (NaOH, KOH) Chemical->Bases Hydrolysis Risk (Toxic Release) Reducers Reducing Agents (Hydrides, Metals) Chemical->Reducers Exothermic Runaway Oxidizers Strong Oxidizers (Peroxides) Chemical->Oxidizers Potential Energetic Rxn Halogenated Halogenated Solvents Chemical->Halogenated Compatible (If dissolved) Incineration High-Temp Incineration Stream Chemical->Incineration REQUIRED PATH

Figure 1: Segregation logic diagram illustrating critical incompatibilities (Red/Dashed) and the correct disposal path (Green).

Step-by-Step Disposal Protocol

This protocol assumes you are disposing of pure solid substance or reaction mixtures containing the compound.

Phase 1: Stabilization & Packaging
  • Step 1.1 (Solid Waste): Do not dissolve the solid for the sake of disposal. Keep it solid to minimize volume and reactivity.

  • Step 1.2 (Container Selection): Use a High-Density Polyethylene (HDPE) wide-mouth jar. Avoid metal containers (risk of metal-nitro interactions).

  • Step 1.3 (Wetting - Optional but Recommended): If the powder is very dry and old, add a small amount of water or mineral oil to desensitize it against friction, creating a paste.

Phase 2: Labeling
  • Step 2.1: Affix a hazardous waste tag immediately.

  • Step 2.2: List constituents as: "N-(3-methylphenyl)-3,5-dinitrobenzamide, 95%."

  • Step 2.3: Check the following hazard boxes:

Phase 3: Storage & Handoff
  • Step 3.1: Store in a satellite accumulation area (SAA) away from heat sources and direct sunlight.

  • Step 3.2: Ensure the container is within secondary containment (spill tray).

  • Step 3.3: Contact your EHS / Waste Vendor (e.g., Veolia, Clean Harbors, Triumvirate). Specify that the waste contains a Dinitro-aromatic . This alerts them to route it for incineration rather than fuel blending.

Emergency Spill Response (Contingency)

If a spill occurs, immediate containment is necessary to prevent dust inhalation and environmental spread.

Workflow Diagram: Spill Response

SpillResponse Start Spill Detected Assess Assess Volume & Location Start->Assess PPE Don PPE: Nitrile Gloves x2 N95/P100 Mask Goggles Assess->PPE Contain Cover with Wet Paper Towels (Prevents Dust) PPE->Contain Collect Scoop into HDPE Jar (Non-sparking tools) Contain->Collect Clean Wipe Surface with Soap/Water Collect->Clean Dispose Tag as Hazardous Waste Clean->Dispose

Figure 2: Operational workflow for managing a spill of dinitrobenzamide solids.

Detailed Spill Steps:

  • Isolate: Evacuate the immediate area.

  • PPE: Double nitrile gloves are mandatory. Wear a P100 or N95 respirator; dinitro compounds can be absorbed through inhalation of dust.

  • Wet Method: Do not dry sweep. Lay damp paper towels over the powder to prevent dust generation.

  • Collection: Use a plastic scoop (non-sparking). Place waste into the disposal container.

  • Decontamination: Wash the surface with a mild detergent. Avoid bleach (hypochlorite can react aggressively with amines if hydrolysis occurs).

Regulatory Framework & Compliance

  • US EPA (RCRA): While not specifically listed under 40 CFR 261.33 (P or U lists), the generator must determine if it exhibits characteristics. Due to the nitro groups, it is best practice to classify it as D003 (Reactive) if there is any doubt about its stability, or simply manage it as non-RCRA regulated hazardous chemical waste mandated for incineration.

  • DOT (Department of Transportation):

    • Likely Shipping Name: Toxic solids, organic, n.o.s. (N-(3-methylphenyl)-3,5-dinitrobenzamide)

    • UN Number: UN 2811 (Most likely classification for transport).

    • Packing Group: III (Minor danger) or II (Medium danger), depending on specific toxicity data (

      
      ).
      

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]

  • U.S. Environmental Protection Agency. (2024). Resource Conservation and Recovery Act (RCRA) Regulations - Title 40 CFR. EPA.gov. [Link]

  • PubChem. (2024).[2] 3,5-Dinitrobenzamide Compound Summary. National Library of Medicine. [Link](Note: Used as a proxy for the core dinitrobenzamide reactivity profile).

  • Occupational Safety and Health Administration (OSHA). (2024).[3] Hazard Communication Standard: Safety Data Sheets. OSHA.gov. [Link]

Sources

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.